Scopolamine beta-D-Glucuronide
Description
Structure
3D Structure
Properties
CAS No. |
17660-02-5 |
|---|---|
Molecular Formula |
C23H29NO10 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-3-[[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl]oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO10/c1-24-13-7-11(8-14(24)19-18(13)33-19)32-22(30)12(10-5-3-2-4-6-10)9-31-23-17(27)15(25)16(26)20(34-23)21(28)29/h2-6,11-20,23,25-27H,7-9H2,1H3,(H,28,29)/t11?,12-,13-,14+,15+,16+,17-,18-,19+,20+,23-/m1/s1 |
InChI Key |
NIZFCRZRBBERQF-UPLDFCNLSA-N |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5 |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5 |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5 |
Synonyms |
(2S)-3-[[(1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl]oxy]-3-oxo-2-phenylpropyl β-D-Glucopyranosiduronic Acid; (-)-Scopolamine 9’-glucuronide; Scopolamine O-β-D-glucuronide; _x000B_ |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of scopolamine beta-D-glucuronide
Technical Monograph: Physicochemical Profiling and Analytical Characterization of Scopolamine -D-Glucuronide
Part 1: Executive Summary & Molecular Architecture
Scopolamine (Hyoscine) is a tropane alkaloid widely used for motion sickness and postoperative nausea.[1] While a significant portion of scopolamine is excreted unchanged, phase II conjugation plays a critical role in its clearance, particularly via glucuronidation.
Scopolamine
Physicochemical Constants
The addition of the glucuronic acid moiety fundamentally alters the lipophilicity and ionization state of the parent molecule, creating a zwitterionic species at physiological pH.
| Property | Scopolamine (Parent) | Scopolamine |
| CAS Number | 51-34-3 | 17660-02-5 |
| Molecular Formula | ||
| Molecular Weight | 303.35 g/mol | 479.48 g/mol |
| Monoisotopic Mass | 303.1471 Da | 479.1791 Da |
| Solubility (Water) | Moderate (1 g/9.5 mL) | High (>100 mg/mL) |
| LogP (Predicted) | ~0.98 | -1.5 to -2.0 (Highly Polar) |
| pKa (Basic Amine) | 7.6 – 7.8 | 7.6 – 7.8 |
| pKa (Acidic) | N/A | ~3.2 (Glucuronic Acid COOH) |
| Key Functional Groups | Epoxide, Tertiary Amine, Ester | Glycosidic Ether, Carboxylic Acid |
Part 2: Structural Elucidation & Metabolic Pathway
The conjugation occurs at the hydroxymethyl group of the tropic acid side chain. Unlike many ester glucuronides (acyl glucuronides) which are reactive and unstable, Scopolamine-9'-O-glucuronide is an ether glucuronide , conferring higher chemical stability.
Metabolic Pathway Diagram
Figure 1: The Phase II metabolic pathway converting lipophilic scopolamine into its hydrophilic glucuronide conjugate via UGT enzymes.
Part 3: Synthesis & Isolation Strategies
Expert Insight: Commercial standards for specific metabolites are often prohibitively expensive or chemically impure. Chemical synthesis (e.g., Koenigs-Knorr) is risky for scopolamine because the harsh conditions can open the labile epoxide ring (forming scopine).
Recommended Approach: Enzymatic Biosynthesis. This method guarantees the biologically relevant
Protocol: Enzymatic Generation of Standard
Objective: Generate analytical-grade Scopolamine
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant UGT (e.g., UGT1A1/2B7)
-
UDP-Glucuronic Acid (UDPGA) - Cofactor
-
Alamethicin - Pore-forming agent to access microsomal lumen
-
Magnesium Chloride (
)
Workflow:
-
Activation: Pre-incubate HLM (1 mg protein/mL) with Alamethicin (50 µg/mg protein) on ice for 15 mins. This permeabilizes the microsomal membrane.
-
Reaction Mix: In a glass tube, combine:
-
Phosphate Buffer (100 mM, pH 7.4)
- (5 mM)
-
Scopolamine (100 µM)
-
Activated HLM
-
-
Initiation: Add UDPGA (final conc. 5 mM). Vortex gently.
-
Incubation: Incubate at 37°C for 2–4 hours in a shaking water bath.
-
Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.
-
Clarification: Centrifuge at 10,000 x g for 10 mins.
-
Isolation: Inject the supernatant onto a semi-prep C18 HPLC column to collect the glucuronide fraction (elutes earlier than parent).
Part 4: Analytical Methodology (LC-MS/MS)
Expert Insight: Direct analysis of the glucuronide is superior to hydrolysis methods (using
Mass Spectrometry Transitions
The glucuronide is detected in Positive Electrospray Ionization (ESI+) mode. The protonated molecule
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type |
| Scopolamine-Glucuronide | 480.2 | 304.2 | 20 - 25 | Quantifier |
| Scopolamine-Glucuronide | 480.2 | 138.1 | 40 - 45 | Qualifier |
| Scopolamine (Parent) | 304.2 | 138.1 | 25 | Quantifier |
Chromatographic Separation
Because the glucuronide is significantly more polar (LogP ~ -1.5) than scopolamine, it requires a gradient starting with high aqueous content to ensure retention on Reverse Phase (C18) columns.
-
Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 100mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Hold 5% B for 1 min (to retain glucuronide), then ramp to 90% B over 5 mins.
Analytical Workflow Diagram
Figure 2: Validated workflow for the extraction and specific detection of Scopolamine Glucuronide using LC-MS/MS.
Part 5: Stability & Handling
Trustworthiness: A common error in metabolite analysis is the degradation of standards during storage.
-
Hygroscopicity: The glucuronide is highly hygroscopic. Standards must be stored in a desiccator at -20°C.
-
pH Sensitivity: While ether glucuronides are generally stable, avoid high pH (>9) during extraction, as this can lead to ring opening of the epoxide moiety in the scopolamine core.
-
Enzymatic Hydrolysis Control: To validate the peak identity in patient samples, treat an aliquot with E. coli
-glucuronidase. The peak at m/z 480 should disappear, and the scopolamine peak at m/z 304 should increase stoichiometrically.
References
-
Santa Cruz Biotechnology.Scopolamine
-D-Glucuronide (CAS 17660-02-5) Product Monograph. [5] -
Renner, U. D., et al. (2005). "Pharmacokinetics and pharmacodynamics in clinical use of scopolamine." Therapeutic Drug Monitoring.
-
Wada, S., et al. (1991).[6] "Metabolism of scopolamine in rats." Xenobiotica.
-
ChemicalBook.Scopolamine
-D-Glucuronide Chemical Properties and Spectral Data. -
Koželj, G., et al. (2014). "Simple validated LC–MS/MS method for the determination of atropine and scopolamine in plasma." Journal of Chromatography B.
Sources
- 1. Scopolamine - Wikipedia [en.wikipedia.org]
- 2. CN104628718A - Method for synthesizing scopolamine and salts thereof - Google Patents [patents.google.com]
- 3. Npc172518 | C17H21NO4 | CID 153311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scopolamine β-D-Glucuronide | CAS 17660-02-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Scopolamine β-D-Glucuronide | CymitQuimica [cymitquimica.com]
identifying scopolamine beta-D-glucuronide in human urine
Technical Guide: Identification of Scopolamine -D-Glucuronide in Human Urine
Executive Summary
While scopolamine (hyoscine) is widely used for motion sickness and postoperative nausea, it is also a potent deliriant associated with drug-facilitated crimes ("Devil's Breath"). Unchanged scopolamine has a short half-life and low urinary excretion (<10%), often leading to false negatives in delayed sampling.
The identification of Scopolamine
Chemical Basis & Metabolic Context
Scopolamine (
-
Target Analyte: Scopolamine-9-O-
-D-glucuronide. -
Molecular Formula:
-
Exact Mass (Neutral): 479.1791 Da
-
Precursor Ion
: m/z 480.2
Unlike quaternary ammonium glucuronides seen in some antihistamines, scopolamine forms an ether glucuronide (O-glucuronide). This bond is susceptible to
Experimental Workflow
The following protocol uses a Solid Phase Extraction (SPE) approach to minimize matrix effects, critical when analyzing polar glucuronides that are prone to ion suppression in the void volume.
Reagents and Standards
-
Reference Standards: Scopolamine HBr, Scopolamine-D3 (Internal Standard). Note: Commercial S-Gluc standards are rare; this protocol assumes in-situ generation or qualitative identification via hydrolysis confirmation.
-
Enzyme: Recombinant
-glucuronidase (e.g., IMCSzyme or BGTurbo) for rapid hydrolysis. -
SPE Cartridges: Mixed-mode Cation Exchange (MCX) – essential for retaining the basic amine of the scopolamine core while washing away acidic interferences.
Sample Preparation Protocol
Arm A: Direct Glucuronide Identification (Intact)
-
Aliquot: Transfer 200 µL of urine to a microcentrifuge tube.
-
Internal Standard: Add 20 µL of Scopolamine-D3 (100 ng/mL).
-
Dilution: Add 200 µL of 0.1% Formic Acid in water. Vortex.
-
SPE Loading (MCX):
-
Reconstitution: Evaporate to dryness (
, 40°C) and reconstitute in 100 µL Mobile Phase A.
Arm B: Enzymatic Hydrolysis (Validation)
-
Aliquot: Transfer 200 µL of urine.
-
Buffer: Add 50 µL hydrolysis buffer (pH 5.5 or as per enzyme spec).
-
Enzyme: Add 10-20 µL
-glucuronidase. -
Incubation: 30 minutes at 55°C (or 5 min RT for rapid recombinant enzymes).
-
Proceed to SPE: Follow the same MCX protocol as Arm A.
Workflow Visualization
The following diagram illustrates the decision logic and processing steps for distinguishing the glucuronide from the parent drug.
Figure 1: Dual-arm workflow for the differential identification of scopolamine and its glucuronide metabolite.
Instrumental Analysis (LC-MS/MS)[2][3][5][7][13][14][15]
Liquid Chromatography
Glucuronides are significantly more polar than their parent compounds. A standard C18 gradient often results in the glucuronide eluting in the void volume, leading to ion suppression.
-
Column: Fluorophenyl (e.g., Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl) or Polar-Embedded C18.
-
Why: Biphenyl phases offer enhanced retention for polar amines and better selectivity for isomeric metabolites.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold 0.5 min, ramp to 90% B over 5 min. The glucuronide will elute before the parent scopolamine.
Mass Spectrometry (MRM Parameters)
Operate in Positive Electrospray Ionization (+ESI) mode. The glucuronide is identified by the "loss of neutral" characteristic.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type | Mechanistic Origin |
| Scopolamine (Parent) | 304.2 | 138.1 | 25 | Quant | Tropylium ion fragment |
| 304.2 | 156.1 | 20 | Qual | Scopoline core | |
| Scopolamine-Glucuronide | 480.2 | 304.2 | 15 | Quant | Loss of Glucuronic Acid (-176 Da) |
| 480.2 | 138.1 | 35 | Qual | Combined loss of Gluc + Fragmentation | |
| Scopolamine-D3 (IS) | 307.2 | 141.1 | 25 | Quant | Deuterated analog |
Critical Technical Note: In-source fragmentation can cause the labile glucuronide (m/z 480) to break down into the parent ion (m/z 304) before entering the quadrupole.
-
Diagnosis: If you see a peak in the 304 channel at the same retention time as the 480 peak (which is earlier than the actual parent 304 peak), this confirms the presence of the glucuronide.
-
Prevention: Lower the Desolvation Temperature and Cone Voltage to preserve the intact conjugate.
Data Interpretation & Validation Logic
To scientifically confirm the presence of Scopolamine
-
Retention Time (RT): The putative glucuronide peak (m/z 480) must elute earlier than the parent scopolamine (m/z 304) due to increased polarity.
-
Spectral Transition: The m/z 480 -> 304 transition must be present in Arm A (Direct).
-
Enzymatic Disappearance: In Arm B (Hydrolyzed), the m/z 480 peak must disappear (or significantly decrease >90%), and the m/z 304 peak area must increase correspondingly.
Metabolic Pathway Diagram
Understanding the origin of the analyte is crucial for interpretation.
Figure 2: Metabolic pathway showing the formation of the target glucuronide.
References
-
Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. NIH/PubMed. [Link]
-
Urinary Excretion of Scopolamine and Scopolamine Glucuronide. ResearchGate. [Link]
-
Determination of hyoscyamine and scopolamine in serum and urine by LC-MS/MS. PubMed. [Link][2]
-
Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine. Restek. [Link][6]
-
Beta-Glucuronide and sulfate conjugation of scopolamine. PubMed. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. [Determination of hyoscyamine and scopolamine in serum and urine of humans by liquid chromatography with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 4. msacl.org [msacl.org]
- 5. beta-Glucuronide and sulfate conjugation of scopolamine and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Npc172518 | C17H21NO4 | CID 153311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 11. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Half-life of Scopolamine Beta-D-Glucuronide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the biological half-life of scopolamine beta-D-glucuronide. As a primary metabolite of scopolamine, understanding its pharmacokinetic profile is crucial for the development of scopolamine-based therapeutics and for clinical and forensic toxicology. This document synthesizes available data to offer insights into its formation, elimination, and the methodologies used for its study.
Executive Summary: The Knowledge Gap
A thorough review of existing scientific literature reveals that a definitive biological half-life for scopolamine beta-D-glucuronide has not been explicitly established or is not widely reported. While the pharmacokinetics of the parent compound, scopolamine, are well-documented, data on its metabolites are less complete. However, significant insights can be gleaned from excretion studies and pharmacokinetic modeling, which point to glucuronidation as a major metabolic pathway. This guide will delve into the available evidence to provide a comprehensive picture of the persistence of this key metabolite.
Scopolamine Metabolism: The Central Role of Glucuronidation
Scopolamine, a tropane alkaloid, undergoes extensive metabolism in the liver before its excretion.[1][2] While several metabolic pathways exist, including oxidative demethylation by CYP3A4 enzymes, conjugation with glucuronic acid is a pivotal route of elimination.[3][4]
The significance of this pathway is highlighted by studies where the enzymatic treatment of urine samples with β-glucuronidase and sulfatase led to a substantial increase in the recovery of scopolamine, from approximately 3% to 30% of the administered intravenous dose.[3][5] This indicates that a significant portion of scopolamine is excreted as glucuronide and sulfate conjugates. Specifically, beta-glucuronide conjugation has been identified as an important metabolic pathway for scopolamine.
The Glucuronidation Pathway of Scopolamine
The metabolic transformation of scopolamine to its beta-D-glucuronide conjugate is an enzymatic process primarily occurring in the liver. This pathway enhances the water solubility of the lipophilic scopolamine, facilitating its renal excretion.
Caption: Metabolic pathway of scopolamine to scopolamine beta-D-glucuronide.
Pharmacokinetics of Scopolamine and its Glucuronide Metabolite
While the half-life of scopolamine beta-D-glucuronide remains to be definitively reported, examining the pharmacokinetics of the parent drug provides essential context. The half-life of scopolamine is highly dependent on the route of administration.
| Route of Administration | Mean Elimination Half-life of Scopolamine (t½) | References |
| Intravenous (IV) | ~68.7 minutes | [2] |
| Intramuscular (IM) | ~69.1 minutes | [2] |
| Oral | ~63.7 minutes | [2] |
| Subcutaneous (SC) | ~213 minutes | [2] |
| Transdermal Patch | ~9.5 hours | [2] |
Table 1: Reported Elimination Half-lives of Scopolamine by Route of Administration.
Urinary Excretion of Scopolamine Beta-D-Glucuronide
Studies focusing on the urinary excretion of scopolamine provide the most direct evidence of the elimination profile of its glucuronide conjugate. Following the administration of intranasal scopolamine, both the parent drug and its glucuronide metabolite are detectable in urine.
In one key study, the cumulative amount of scopolamine and its glucuronide conjugate excreted in the urine increased linearly with the dose.[6] The fraction of the dose excreted as scopolamine glucuronide was consistent across different dose levels, ranging from 4.2% to 5.2%.[6] It is important to note that the combined urinary excretion of scopolamine and its glucuronide accounts for less than 10% of the total administered dose, suggesting other significant metabolic or excretory pathways.[6]
Pharmacokinetic modeling of intranasal scopolamine has been conducted by simultaneously fitting the concentrations of scopolamine and its glucuronide metabolite in plasma, saliva, and urine.[7] Although a specific half-life for the glucuronide was not reported in the available summary, this modeling approach is a critical step in determining this parameter.
Experimental Protocols for the Determination of Scopolamine and its Glucuronide
The quantification of scopolamine and its glucuronide metabolite in biological matrices is essential for pharmacokinetic studies. The standard approach involves sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Protocol for Quantification of Scopolamine and Scopolamine Beta-D-Glucuronide in Urine
This protocol outlines a typical workflow for the differential quantification of scopolamine and its glucuronide conjugate in urine samples.
Objective: To determine the concentration of unconjugated scopolamine and total scopolamine (unconjugated + glucuronide conjugate) in urine.
Materials:
-
Urine samples
-
β-glucuronidase (from Helix pomatia or recombinant)
-
Phosphate buffer (pH adjusted as per enzyme requirements, typically pH 5.0-6.8)
-
Internal standard (e.g., a stable isotope-labeled scopolamine)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
LC-MS/MS system
Methodology:
-
Sample Splitting: Divide each urine sample into two aliquots.
-
Aliquot A: For quantification of unconjugated scopolamine.
-
Aliquot B: For quantification of total scopolamine.
-
-
Enzymatic Hydrolysis (Aliquot B): a. To Aliquot B, add a specified volume of phosphate buffer. b. Add a sufficient activity of β-glucuronidase. c. Incubate the sample at 37°C for 12-18 hours to ensure complete cleavage of the glucuronide moiety.[8]
-
Internal Standard Spiking: Add a known concentration of the internal standard to both Aliquot A and the hydrolyzed Aliquot B.
-
Solid-Phase Extraction (SPE): a. Condition the SPE cartridges with methanol followed by water. b. Load the samples (Aliquot A and hydrolyzed Aliquot B) onto the respective cartridges. c. Wash the cartridges with a weak solvent to remove interferences. d. Elute scopolamine and the internal standard with an appropriate organic solvent (e.g., methanol).
-
Sample Analysis by LC-MS/MS: a. Evaporate the eluates to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in the mobile phase. c. Inject the samples into the LC-MS/MS system. d. Quantify the concentration of scopolamine in both aliquots based on a calibration curve.
-
Calculation of Scopolamine Glucuronide Concentration:
-
Concentration of Scopolamine Beta-D-Glucuronide = (Total Scopolamine from Aliquot B) - (Unconjugated Scopolamine from Aliquot A).
-
Caption: Workflow for the differential quantification of scopolamine and its glucuronide.
Conclusion and Future Directions
The biological half-life of scopolamine beta-D-glucuronide is a critical parameter that is not yet well-defined in the scientific literature. Current evidence strongly supports glucuronidation as a primary metabolic pathway for scopolamine. Urinary excretion studies have provided valuable data on the extent of this conjugation, but further research is needed to elucidate the complete pharmacokinetic profile of this metabolite, including its specific half-life.
Future research should focus on pharmacokinetic modeling studies that explicitly calculate the half-life of scopolamine beta-D-glucuronide from plasma and urine concentration-time data. Such studies would provide a more complete understanding of scopolamine's disposition and contribute to the safer and more effective use of this important medication.
References
-
Wu L, Tam VH, Chow DSL, Putcha L. Pharmacokinetic Modeling of Intranasal Scopolamine in Plasma Saliva and Urine. Available at: [Link]
-
Putcha L, et al. Urinary Excretion of Scopolamine and Scopolamine Glucuronide After INSCOP Administration to Normal Subjects. ResearchGate. Available at: [Link]
-
Scopolamine. In: Wikipedia. ; 2024. Available at: [Link]
-
Scopolamine. PharmaCompass. Available at: [Link]
-
Renner UD, Oertel R, Kirch W. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Ther Drug Monit. 2005;27(5):655-665. Available at: [Link]
-
Scopolamine. Medical Countermeasures Database. CHEMM. Updated January 2, 2013. Available at: [Link]
-
Ni'ma L, et al. The Bright Side and the Dark Side of Scopolamine (Pharmacology, Toxicology, Pharmacokinetics, and Clinical Use Review). J. Sci. Technol. Res. Pharm. 2022;1(2):18-25. Available at: [Link]
-
Putcha L, Cintrón NM, Tsui J, et al. Pharmacokinetics and Oral Bioavailability of Scopolamine in Normal Subjects. Pharm Res. 1989;6(6):481-485. Available at: [Link]
-
Wu L, Boyd JL, Daniels V, Wang Z, Chow D, Putcha L. Dose Escalation Pharmacokinetics of Intranasal Scopolamine Gel Formulation. J Clin Pharmacol. 2015;55(2):195-202. Available at: [Link]
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- 4. journal.unnes.ac.id [journal.unnes.ac.id]
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An In-Depth Technical Guide to Scopolamine β-D-Glucuronide: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, is a well-established anticholinergic agent with clinical applications in the prevention of motion sickness and postoperative nausea and vomiting.[1] Its pharmacological effects are mediated through competitive antagonism of muscarinic acetylcholine receptors.[2] The metabolism of scopolamine is a critical aspect of its pharmacokinetic profile, with glucuronidation representing a major pathway for its elimination from the body.[2][3] This technical guide provides a comprehensive overview of scopolamine β-D-glucuronide, the primary glucuronide conjugate of scopolamine, focusing on its chemical properties, synthesis, analytical characterization, and biological relevance.
Chemical and Physical Properties
Scopolamine β-D-glucuronide is a key metabolite formed by the enzymatic conjugation of scopolamine with glucuronic acid.[3] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the parent compound, facilitating its renal excretion.[4]
Table 1: Chemical and Physical Data of Scopolamine β-D-Glucuronide
| Property | Value | Source(s) |
| CAS Number | 17660-02-5 | [5][6] |
| Molecular Formula | C₂₃H₂₉NO₁₀ | [5] |
| Molecular Weight | 479.48 g/mol | [1] |
| Synonyms | Scopolamine O-β-D-glucuronide, (-)-Scopolamine 9'-glucuronide, (2S)-3-[[(1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]non-7-yl]oxy]-3-oxo-2-phenylpropyl β-D-Glucopyranosiduronic Acid | [1][5] |
| Appearance | White to off-white solid | Commercially available information |
| Solubility | Expected to be highly soluble in water and polar organic solvents. | Inferred from the presence of the glucuronic acid moiety. |
| Stability | May be susceptible to hydrolysis under acidic or basic conditions. | General knowledge of glucuronide stability.[4] |
Synthesis and Purification
The acquisition of pure scopolamine β-D-glucuronide is essential for its use as an analytical standard in pharmacokinetic and metabolism studies. Both enzymatic and chemical synthesis strategies can be employed for its preparation, followed by rigorous purification.
Enzymatic Synthesis
Enzymatic synthesis offers a regioselective and stereospecific approach to generating glucuronides, closely mimicking the in vivo metabolic process.[7] This method typically involves the use of UDP-glucuronosyltransferases (UGTs), either from recombinant sources or in liver microsome preparations, with scopolamine and the co-factor uridine 5'-diphosphoglucuronic acid (UDPGA) as substrates.[7][8]
Experimental Protocol: In Vitro Enzymatic Synthesis of Scopolamine β-D-Glucuronide
-
Reaction Setup: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4):
-
Scopolamine (substrate)
-
UDPGA (co-factor)
-
A source of UGT enzyme (e.g., human liver microsomes or recombinant UGTs known to metabolize scopolamine)
-
Magnesium chloride (MgCl₂) to activate the UGT enzyme.
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined period (e.g., 1-4 hours), with gentle agitation.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the synthesized scopolamine β-D-glucuronide.
-
Purification: Proceed with purification of the supernatant using techniques such as High-Performance Liquid Chromatography (HPLC).
Sources
- 1. Scopolamine β-D-Glucuronide | CymitQuimica [cymitquimica.com]
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- 4. researchgate.net [researchgate.net]
- 5. Scopolamine β-D-Glucuronide | CAS 17660-02-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Scopolamine -D-Glucuronide | 17660-02-5 [chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
Methodological & Application
LC-MS/MS method development for scopolamine beta-D-glucuronide
Application Note: AN-2026-SCG
Topic: High-Sensitivity LC-MS/MS Method Development for Scopolamine
Executive Summary
This guide details the development of a robust LC-MS/MS methodology for the quantification of Scopolamine
Failure to chromatographically resolve S-GLU from the parent drug, combined with unmonitored ISF, causes the glucuronide to mimic the parent ion in the source, leading to severe overestimation of free scopolamine levels. This protocol prioritizes chromatographic resolution (using HILIC or Polar-Embedded RP) and ISF monitoring to ensure regulatory-grade data integrity.
Analyte Physicochemistry & Mechanistic Insight
Understanding the molecule is the prerequisite for method design. Scopolamine contains a tropic acid moiety with a primary hydroxyl group, the primary site for O-glucuronidation by UGT enzymes.
| Property | Scopolamine (Parent) | Scopolamine | Impact on Method |
| Formula | Mass shift of +176 Da. | ||
| MW | 303.35 g/mol | 479.48 g/mol | Precursor ion shift ( |
| LogP | ~1.2 (Moderately Lipophilic) | < -1.0 (Highly Polar) | S-GLU elutes in the void volume on standard C18. |
| pKa | 7.6 (Tertiary Amine) | 7.6 (Amine) + ~3.2 (Glucuronic Acid) | Zwitterionic nature at neutral pH. |
| Stability | Stable | Labile Source Fragmentation | CRITICAL: S-GLU sheds the glucuronic acid moiety in the ESI source, reverting to |
Method Development Strategy: The "Glucuronide Dilemma"
The core logic of this method is defined by the In-Source Fragmentation (ISF) Pathway .
The ISF Risk Mechanism
If S-GLU (
-
S-GLU enters source (
480). -
Source heat/voltage cleaves the glycosidic bond.
-
S-GLU becomes Scopolamine (
304). -
Q1 selects 304.
-
Detector registers "Scopolamine" signal derived from the metabolite.
Solution: We must separate the two species chromatographically.[1] Since S-GLU is too polar for standard C18, we utilize Amide-HILIC or Pentafluorophenyl (PFP) phases.
Visual Workflow: ISF & Separation Logic
Caption: Logical flow demonstrating how In-Source Fragmentation (ISF) creates false positives if chromatographic separation is inadequate.
Detailed Experimental Protocols
Mass Spectrometry (MS/MS) Parameters
Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Ionization:[1][2][3] Electrospray Ionization (ESI), Positive Mode.[2]
Transition Table:
| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | CE (eV) | Role |
|---|---|---|---|---|---|
| S-GLU | 480.2 | 304.2 | 50 | 25 | Quantifier (Loss of Glucuronide) |
| S-GLU | 480.2 | 138.1 | 50 | 45 | Qualifier (Tropane fragment) |
| Scopolamine | 304.2 | 138.1 | 50 | 30 | Parent Quantifier |
| ISF Monitor | 304.2 | 138.1 | 50 | 30 | Monitor at S-GLU RT |
Note on ISF Monitor: You must monitor the Parent transition (
Chromatographic Conditions
Standard C18 columns will fail to retain S-GLU, causing it to elute in the void volume with salts, leading to suppression.
Recommended Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer is critical for HILIC).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
Gradient Profile (HILIC Mode):
-
HILIC runs "backwards" compared to C18.
-
0.0 min: 95% B (High Organic = Retention)
-
1.0 min: 95% B
-
4.0 min: 50% B
-
4.1 min: 40% B (Wash)
-
5.0 min: 95% B (Re-equilibrate)
Sample Preparation (Plasma/Urine)
Direct Liquid-Liquid Extraction (LLE) is not recommended as S-GLU is too polar to extract into MTBE or Hexane efficiently.
Protocol: Protein Precipitation (PPT) with Cleanup
-
Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL tube.
-
Spike: Add 10 µL Internal Standard (Scopolamine-D3).
-
Precipitate: Add 200 µL cold Acetonitrile (containing 0.1% Formic Acid).
-
Why Acid? Stabilizes the glucuronide and improves protein crash.
-
-
Vortex: High speed for 30 seconds.
-
Centrifuge: 15,000 x g for 10 minutes at 4°C.
-
Dilution (Critical for HILIC): Transfer 100 µL of supernatant to a new vial. Add 100 µL of Acetonitrile .
-
Reasoning: Injecting a water-rich supernatant onto a HILIC column causes peak distortion. The sample must be high-organic matching the initial mobile phase.
-
-
Inject: 2-5 µL.
Self-Validating Quality Control Steps
To ensure scientific integrity (Trustworthiness), perform these two specific validation experiments.
Validation A: The "ISF Check"
-
Inject a pure standard of S-GLU (no parent drug).
-
Monitor the Scopolamine transition (
). -
Result: You should see a peak at the S-GLU retention time in the parent channel.
-
Calculation:
. -
Limit: If ISF > 2-5%, lower the Source Temperature and Declustering Potential.
Validation B: Enzymatic Hydrolysis Confirmation
To confirm the peak identity in real samples:
-
Take a subject sample (Urine).[4]
-
Add
-Glucuronidase (e.g., from Helix pomatia or E. coli).[5] -
Incubate at 37°C for 2 hours.
-
Result: The S-GLU peak (
480) should disappear, and the Scopolamine peak ( 304) should increase stoichiometrically.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| S-GLU elutes in void (t0) | Column phase too non-polar. | Switch to HILIC or C18-Polar Embedded (e.g., Atlantis T3). |
| High background in 304 channel | In-Source Fragmentation. | Lower Desolvation Temp (e.g., 500°C |
| Split Peaks | Solvent mismatch. | Ensure injection solvent matches initial mobile phase (High ACN for HILIC). |
| Low Sensitivity | Ion Suppression. | Glucuronides elute with phospholipids. Perform Phospholipid Removal SPE (e.g., Ostro plate). |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Chen, H., et al. (2005).[8] "Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry." Talanta, 67(5), 984-991.[8] [Link]
-
Kadi, A. A., & Hefnawy, M. M. (2009).[9] "Semi-automated liquid chromatography-mass spectrometry method for the determination of scopolamine in human plasma." Journal of Chromatography B. (Contextual reference for parent drug settings).
- Levine, B. (Ed.). (2006). Principles of Forensic Toxicology. Amer. Assoc. for Clinical Chemistry. (Reference for tropane alkaloid metabolism).
Sources
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-Glucuronide and sulfate conjugation of scopolamine and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Quantitative Analysis of Scopolamine: A Guide to Using Scopolamine β-D-Glucuronide Certified Reference Standards
Introduction
Scopolamine, a tropane alkaloid naturally found in plants of the nightshade family, is a potent anticholinergic agent with various clinical applications, including the prevention of motion sickness and postoperative nausea and vomiting.[1] However, its powerful central nervous system effects, which include sedation, amnesia, and hallucinations, have also led to its misuse in drug-facilitated crimes.[2] Due to its rapid metabolism and short half-life in the body, the detection of the parent compound in biological samples can be challenging, significantly limiting the window of detection.[1]
A primary metabolic pathway for scopolamine is conjugation with glucuronic acid to form scopolamine β-D-glucuronide, which is then excreted in the urine.[3] Targeting this more stable and abundant metabolite is a crucial strategy in clinical and forensic toxicology to extend the detection window and accurately assess exposure to scopolamine. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper selection, handling, and application of scopolamine β-D-glucuronide certified reference standards for the quantitative analysis of scopolamine in biological matrices.
The use of a Certified Reference Material (CRM) is fundamental to ensuring the accuracy, traceability, and comparability of analytical results.[4] CRMs manufactured under ISO 17034 accreditation provide the highest level of quality assurance, with certified property values, uncertainty, and traceability.[5] This guide will detail protocols for the enzymatic hydrolysis of the glucuronide conjugate followed by sensitive quantification of the liberated scopolamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Critical Role of Certified Reference Standards (CRMs)
In analytical toxicology, the accuracy and reliability of results are paramount. Certified Reference Materials (CRMs) serve as the bedrock of a robust quality assurance system. Unlike standard analytical reagents, CRMs are characterized by a metrologically valid procedure for one or more specified properties, and are accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.
Why ISO 17034 Matters:
The international standard ISO 17034, "General requirements for the competence of reference material producers," provides a framework for the competent and consistent production of CRMs.[5] When you purchase a scopolamine β-D-glucuronide CRM from an ISO 17034 accredited producer, you are assured of:
-
Identity and Purity: The material has been rigorously tested to confirm its chemical structure and purity.
-
Certified Concentration: The concentration of the analyte in the supplied solution is accurately determined and stated with a calculated uncertainty.
-
Homogeneity and Stability: The CRM is guaranteed to be homogenous throughout the batch and stable under the recommended storage conditions for a specified period.
-
Traceability: The certified value is traceable to a higher-order standard, often from a National Metrology Institute (NMI) like NIST.
Using a CRM produced under these stringent guidelines is a critical step in method validation, calibration, and routine quality control, ensuring the defensibility of your analytical data.
Handling and Storage of Scopolamine β-D-Glucuronide CRMs
Proper handling and storage are crucial to maintain the integrity of your scopolamine β-D-glucuronide CRM. Improper practices can lead to degradation, contamination, or changes in concentration, rendering the standard invalid.
Upon Receipt:
-
Verify Integrity: Inspect the packaging for any signs of damage. The CRM should be received in a sealed container.
-
Check Documentation: Ensure the Certificate of Analysis (CoA) is present. This document contains vital information, including the certified concentration, uncertainty, storage conditions, and expiration date.
-
Log Entry: Record the CRM details in your laboratory's reference material log. This should include the supplier, product name, lot number, date of receipt, and expiration date.
Storage Conditions:
-
Temperature: Scopolamine β-D-glucuronide standards are typically stored at -20°C in a calibrated freezer. Always refer to the manufacturer's CoA for specific storage temperature requirements.
-
Light: Protect the CRM from light by storing it in its original amber vial or a light-blocking container.
-
Moisture: The standard should be stored in a tightly sealed container to prevent the ingress of moisture. Scopolamine β-D-glucuronide is hygroscopic.[6]
Preparation of Working Solutions:
-
Equilibration: Before opening, allow the CRM container to equilibrate to room temperature to prevent condensation from forming inside the vial.
-
Solvent Selection: Use high-purity, LC-MS grade solvents for all dilutions. The CoA may recommend a specific solvent. Methanol or a mixture of methanol and water are commonly used.[7]
-
Accurate Dilutions: Use calibrated volumetric flasks and pipettes for all dilutions. Prepare working standards at concentrations appropriate for your analytical method's linear range.
-
Storage of Working Solutions: Store working solutions in tightly sealed, light-protected containers at the recommended temperature (typically 2-8°C or -20°C for longer-term storage). Clearly label all working solutions with the compound name, concentration, preparation date, and expiration date.
Analytical Workflow: From Glucuronide to Parent Drug
The quantitative analysis of scopolamine exposure through its glucuronide metabolite involves a multi-step process. The core of this workflow is the enzymatic hydrolysis of scopolamine β-D-glucuronide to release the parent scopolamine, followed by extraction and detection.
Caption: Analytical workflow for scopolamine quantification.
Detailed Protocol: Enzymatic Hydrolysis of Scopolamine β-D-Glucuronide
Enzymatic hydrolysis using β-glucuronidase is a critical step to cleave the glucuronic acid moiety from scopolamine, allowing for the analysis of the parent drug. The efficiency of this reaction is dependent on several factors, including the source of the enzyme, pH, temperature, and incubation time. Recombinant β-glucuronidases are often preferred for their high purity and efficiency, with some enabling rapid hydrolysis at room temperature.[8][9]
Materials:
-
Scopolamine β-D-Glucuronide CRM
-
β-Glucuronidase enzyme (e.g., from E. coli, Abalone, or a recombinant source)
-
Buffer solution (typically acetate or phosphate buffer, pH adjusted according to enzyme specifications)
-
Internal Standard (IS) solution (e.g., scopolamine-d3)
-
Biological matrix (urine or plasma)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Preparation:
-
To 500 µL of the biological sample (e.g., urine) in a microcentrifuge tube, add an appropriate volume of the internal standard solution.
-
Add the recommended volume of buffer solution to adjust the pH to the optimal range for the selected β-glucuronidase (typically pH 4.5-6.8).
-
-
Enzyme Addition:
-
Add the specified activity units of β-glucuronidase to the sample. The amount of enzyme will depend on its specific activity and the desired incubation time. Refer to the enzyme manufacturer's guidelines.
-
-
Incubation:
-
Termination of Reaction:
-
After incubation, stop the reaction by adding a solvent such as acetonitrile or by proceeding directly to the solid-phase extraction step. Protein precipitation with a solvent will also terminate the enzymatic activity.
-
Self-Validation:
To ensure complete hydrolysis, it is essential to validate the procedure. This can be achieved by:
-
Hydrolysis Control: Prepare a control sample by fortifying a blank matrix with a known concentration of the Scopolamine β-D-Glucuronide CRM. Process this sample alongside the unknown samples. The recovery of the parent scopolamine should be close to 100% of the theoretical concentration.
-
Time Course Experiment: During method development, analyze samples at different incubation times to determine the minimum time required for complete hydrolysis.
-
Enzyme Concentration Optimization: Evaluate different enzyme concentrations to find the most efficient and cost-effective amount for your assay.
Detailed Protocol: Solid-Phase Extraction (SPE) of Scopolamine
Following hydrolysis, a sample cleanup and concentration step is necessary to remove matrix interferences and improve the sensitivity of the LC-MS/MS analysis. Solid-phase extraction is a widely used technique for this purpose.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange or reversed-phase polymeric)
-
SPE vacuum manifold or positive pressure processor
-
Conditioning, wash, and elution solvents (LC-MS grade)
-
Sample collection tubes or a 96-well plate
-
Nitrogen evaporator
Protocol (Example using a polymeric reversed-phase SPE cartridge):
-
Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the hydrolyzed sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the scopolamine from the cartridge with 1 mL of methanol or an appropriate elution solvent into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is the preferred analytical technique for the quantification of scopolamine due to its high sensitivity and selectivity.[7]
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Typical LC-MS/MS Parameters:
The following table provides a starting point for method development. These parameters should be optimized for your specific instrumentation and analytical requirements.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 or Phenyl-Hexyl, sub-2 µm particle size | Provides good retention and separation for basic compounds like scopolamine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of scopolamine for positive ion ESI. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Gradient | Optimized for separation from matrix components | A gradient elution is typically used to achieve good peak shape and resolution. |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |
| Injection Volume | 2 - 10 µL | Dependent on the sensitivity of the instrument. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Scopolamine readily forms a protonated molecule [M+H]+.[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion (Q1) | m/z 304.2 | Corresponds to the [M+H]+ of scopolamine.[2][12] |
| Product Ions (Q3) | m/z 138.1, 156.1 | These are characteristic fragment ions of scopolamine.[7][12] |
| Collision Energy | Optimize for maximum signal | Instrument-dependent, requires optimization. |
Data Analysis and Quantification:
Quantification is achieved by constructing a calibration curve using the prepared working standards. The concentration of scopolamine in the unknown samples is then determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Scopolamine Metabolism and Fragmentation
Understanding the metabolic pathway and fragmentation of scopolamine is crucial for accurate analysis and data interpretation.
Caption: Simplified scopolamine fragmentation pathway.
Conclusion
The use of scopolamine β-D-glucuronide certified reference standards is indispensable for the accurate and defensible quantification of scopolamine in biological matrices. By targeting this major metabolite, analytical laboratories can significantly extend the window of detection, which is of particular importance in clinical and forensic toxicology. The protocols outlined in this application note, from the proper handling of CRMs to detailed procedures for enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS analysis, provide a robust framework for developing and validating a reliable analytical method. Adherence to these guidelines, grounded in scientific principles and best practices, will ensure the generation of high-quality data that can withstand rigorous scrutiny.
References
-
Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Overview of scopolamine biosynthetic pathway (The enzymes overexpressed... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Analysis of Commercially Available Beta-Glucuronidase Enzymes and Optimum Hydrolysis Conditions in Urine for Licit and Illicit. (n.d.). Kura Biotech. Retrieved February 22, 2026, from [Link]
- Schematic pathway of hyoscyamine and scopolamine biosynthesis. [1′,3 - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from https://www.researchgate.net/figure/Schematic-pathway-of-hyoscyamine-and-scopolamine-biosynthesis-1-3-13-C-littorine_fig1_221781216
-
Metabolic pathways of L-(2)-scopolamine. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
A Modified LC/MS/MS Method with Enhanced Sensitivity for the Determination of Scopolamine in Human Plasma. (2008, June 22). NASA Technical Reports Server (NTRS). Retrieved February 22, 2026, from [Link]
-
(PDF) Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods. (2016, April 26). Journal of Analytical Toxicology. Retrieved February 22, 2026, from [Link]
-
Drug Metabolite Certified Reference Materials. (n.d.). Bertin bioreagent. Retrieved February 22, 2026, from [Link]
-
Evaluation of a new optimized β-glucuronidase for flash-hydrolysis. (n.d.). MSACL. Retrieved February 22, 2026, from [Link]
-
Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. (n.d.). Restek. Retrieved February 22, 2026, from [Link]
-
Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. (2019, September 5). Annex Publishers. Retrieved February 22, 2026, from [Link]
-
A Sensitive Method for the Estimation of Scopolamine in Human Plasma Using ACQUITY UPLC and Xevo TQ-S. (n.d.). Waters. Retrieved February 22, 2026, from [Link]
-
Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes. (n.d.). Academia.edu. Retrieved February 22, 2026, from [Link]
-
Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes. (2014, August 5). PubMed. Retrieved February 22, 2026, from [Link]
-
Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. (2023, December 21). PMC. Retrieved February 22, 2026, from [Link]
-
(PDF) Certified Reference Materials a few guidelines. (2018, February 8). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Scopolamine. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Scopolamine fragmentation pathway. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Guidelines on the use of reference materials in forensic drug analysis. (n.d.). ENFSI. Retrieved February 22, 2026, from [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). FDA. Retrieved February 22, 2026, from [Link]
-
Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. (n.d.). Kura Biotech. Retrieved February 22, 2026, from [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent. Retrieved February 22, 2026, from [Link]
-
Sample Pre-treatment Procedures for Bioanalytical Samples. (n.d.). Phenomenex. Retrieved February 22, 2026, from [Link]
-
Scopolamine. (2013, January 2). Medical Countermeasures Database - CHEMM. Retrieved February 22, 2026, from [Link]
-
(PDF) Rapid LC-MS/MS method for determination of scopolamine in human plasma. (2022, December 6). ResearchGate. Retrieved February 22, 2026, from [Link]
Sources
- 1. Scopolamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. researchgate.net [researchgate.net]
- 5. Certified Reference Materials [merckmillipore.com]
- 6. Scopolamine β-D-Glucuronide | CymitQuimica [cymitquimica.com]
- 7. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kurabiotech.com [kurabiotech.com]
- 10. msacl.org [msacl.org]
- 11. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
MRM transitions for scopolamine beta-D-glucuronide detection
Application Note: MRM Transitions & Protocol for Scopolamine -D-Glucuronide Detection
Parent Drug:Introduction & Metabolic Context[1][2][3][4][5]
Scopolamine is a tropane alkaloid widely used for motion sickness and postoperative nausea. While the parent drug is the primary pharmacological agent, Phase II metabolism plays a critical role in its clearance. The primary metabolic pathway involves the conjugation of glucuronic acid to the hydroxyl group of the tropic acid moiety, forming Scopolamine O-
Accurate quantification of this metabolite is essential for:
-
Forensic Toxicology: Distinguishing between recent administration and accumulation in renal failure.
-
Pharmacokinetics: Understanding the complete clearance profile of scopolamine.
-
Doping Control: Monitoring prohibited anticholinergics in equine and human sports.
Structural Logic for MRM Design
Scopolamine (
-
Parent Ion (
): 480.2 m/z -
Primary Fragmentation: Cleavage of the glycosidic bond, releasing the neutral glucuronic acid moiety (176 Da) and yielding the protonated aglycone (Scopolamine, m/z 304.2).
-
Secondary Fragmentation: Further fragmentation of the aglycone into the tropic acid or scopine moieties (m/z 138.1, 156.1).
Mass Spectrometry Parameters (MRM)
The following parameters are optimized for a Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-S, or Agilent 6495) operating in Positive Electrospray Ionization (ESI+) mode.
Table 1: Optimized MRM Transitions
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Cone Volt (V) | Collision Energy (eV) | Type |
| Scopolamine-Glucuronide | 480.2 | 304.2 | 50 | 30 | 22 | Quantifier |
| Scopolamine-Glucuronide | 480.2 | 138.1 | 50 | 30 | 45 | Qualifier 1 |
| Scopolamine-Glucuronide | 480.2 | 156.1 | 50 | 30 | 38 | Qualifier 2 |
| Scopolamine (Parent) | 304.2 | 138.1 | 20 | 35 | 25 | Quantifier |
| Scopolamine-D3 (IS) | 307.2 | 141.1 | 20 | 35 | 25 | Internal Std |
Critical Technical Insight: The transition 480.2
304.2 represents the neutral loss of the glucuronide moiety. While this provides the highest intensity signal, it is susceptible to "crosstalk" if In-Source Fragmentation (ISF) occurs.
Risk: If the glucuronide breaks down to m/z 304.2 before Q1, it will not be detected in the 480 channel, but may appear in the Scopolamine (304) channel.
Solution: Chromatographic separation is mandatory. The glucuronide (polar) must elute before the parent drug (non-polar).
Fragmentation Pathway Visualization
Figure 1: MS/MS fragmentation pathway for Scopolamine
Chromatographic Conditions
Because glucuronides are significantly more polar than their parent compounds, a standard C18 gradient often results in the glucuronide eluting in the void volume (ion suppression zone). This protocol uses a high-strength silica (HSS) column or a polar-embedded C18 to ensure retention.
Protocol A: UHPLC Conditions
-
Column: Waters ACQUITY UPLC HSS T3 (
mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.-
Why: HSS T3 is designed to retain polar compounds in high-aqueous mobile phases.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
-
Injection Volume: 2–5 µL.
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold (Trapping polar glucuronide) |
| 1.00 | 5 | End of Loading |
| 4.00 | 40 | Separation of Glucuronide |
| 6.00 | 95 | Elution of Parent Scopolamine |
| 7.50 | 95 | Column Wash |
| 7.60 | 5 | Re-equilibration |
| 10.00 | 5 | End of Run |
Sample Preparation Protocol
Direct injection of urine is possible but risks matrix effects. Solid Phase Extraction (SPE) is recommended to remove salts and phospholipids while retaining the polar glucuronide.
Workflow: Solid Phase Extraction (SPE)[9]
Cartridge: Waters Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric reversed-phase sorbent (30 mg/1 cc).
-
Conditioning:
-
1.0 mL Methanol.
-
1.0 mL Water.
-
-
Sample Loading:
-
Mix 200 µL Urine/Plasma + 20 µL Internal Standard (Scopolamine-D3) + 600 µL 0.1% Formic Acid in Water.
-
Load onto cartridge (Gravity or low vacuum).
-
-
Washing (Critical Step):
-
1.0 mL 5% Methanol in Water.
-
Note: Do not use >5% organic, or you risk eluting the glucuronide prematurely.
-
-
Elution:
-
2 x 250 µL Methanol.
-
-
Reconstitution:
-
Evaporate to dryness under
at 40°C. -
Reconstitute in 100 µL Mobile Phase A (Initial conditions).
-
Experimental Workflow Diagram
Figure 2: Step-by-step sample preparation workflow using Solid Phase Extraction (SPE) to ensure recovery of polar metabolites.
Method Validation & Quality Control
To ensure scientific integrity (E-E-A-T), the method must be self-validating.
Linearity & Range
-
Range: 0.5 ng/mL to 500 ng/mL.
-
Weighting:
linear regression. -
Acceptance:
.[3][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Matrix Effect Evaluation
Glucuronides are prone to ion enhancement/suppression because they elute early in the chromatogram where urinary salts also elute.
-
Post-Column Infusion: Infuse a constant stream of Scopolamine Glucuronide standard while injecting a blank urine extract. Monitor for dips (suppression) or peaks (enhancement) in the baseline.
-
Calculation:
-
Requirement: MF should be between 0.85 and 1.15.
-
Stability
Glucuronides are susceptible to enzymatic hydrolysis if samples are not handled correctly.
-
Pre-Analytical: Add sodium fluoride (NaF) or keep samples at -20°C to inhibit residual
-glucuronidase activity in urine. -
In-Source Fragmentation Check: Inject a pure standard of Scopolamine Glucuronide. Monitor the Scopolamine parent transition (304->138).[5][6] If a peak appears at the glucuronide retention time, it indicates in-source fragmentation. This must be <15% of the parent response to avoid quantification errors.
References
-
Chen, P., et al. (2005). "Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry." Talanta, 67(5), 984-991.[7] [Link]
-
Kura Biotech. Incomplete hydrolysis of glucuronides in LC-MS/MS. Available at: [Link]
-
Waters Corporation. A Sensitive Method for the Estimation of Scopolamine in Human Plasma Using ACQUITY UPLC and Xevo TQ-S. Application Note. [Link]
-
Agilent Technologies. Fast LC/MS/MS Analytical Method for Drugs and Metabolites. Application Note. [Link]
Sources
- 1. Scopolamine β-D-Glucuronide | CymitQuimica [cymitquimica.com]
- 2. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Scopolamine and Atropine in Blood and Urine by LC-MS / MS [kyxuebao.kmmu.edu.cn]
- 7. Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scopolamine β-D-Glucuronide as a Long-Term Forensic Biomarker for Detecting Scopolamine Exposure
Abstract Scopolamine is a potent anticholinergic agent increasingly implicated in drug-facilitated crimes (DFCs), including sexual assault and robbery, due to its ability to induce anterograde amnesia and submissive behavior.[1][2] The forensic detection of scopolamine is challenging due to its rapid metabolism and short plasma half-life, which often results in concentrations in blood and urine falling below detectable levels by the time a crime is reported.[3][4] This application note details the scientific rationale and provides validated protocols for the use of scopolamine's primary urinary metabolite, scopolamine β-D-glucuronide (SG), as a more reliable and long-term biomarker. By targeting this Phase II metabolite, the window of detection for scopolamine exposure can be significantly extended, providing crucial evidence in forensic investigations. We present comprehensive methodologies for the analysis of SG in urine and the parent compound in hair, leveraging enzymatic hydrolysis and advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Scientific Background: The Case for a Metabolite Biomarker
Pharmacokinetics of Scopolamine
Scopolamine is rapidly absorbed and distributed in the body, readily crossing the blood-brain barrier to exert its effects on the central nervous system.[5] However, it undergoes extensive first-pass metabolism in the liver, with only a small fraction (less than 5-10%) of the administered dose being excreted unchanged in the urine.[6][7][8] The parent drug's plasma half-life is approximately 5 to 8 hours, making its detection in blood or urine highly time-sensitive.[5][6] In many DFC cases, samples are collected 12 hours or more after the incident, by which time the parent drug is often undetectable.[9][10]
The Glucuronidation Pathway
Like many xenobiotics, scopolamine is metabolized by the liver to increase its water solubility and facilitate excretion. The primary metabolic route is Phase II conjugation, specifically glucuronidation.[11][12] The enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the scopolamine molecule, forming scopolamine β-D-glucuronide (SG).[13] Studies have shown that treating urine samples with β-glucuronidase, an enzyme that cleaves this conjugate, increases the recovery of scopolamine from approximately 3% to as high as 30%.[10][11][13] This indicates that SG is a major urinary metabolite and is present in significantly higher concentrations and for a longer duration than the parent drug.
Caption: Scopolamine is metabolized primarily via glucuronidation to SG for excretion.
Rationale for SG as a Forensic Biomarker
The fundamental advantage of targeting SG is the extension of the detection window. Because it is the primary excretion product, its concentration in urine is substantially higher and persists longer than the parent scopolamine. This makes the detection of scopolamine exposure feasible for a longer period after the incident, a critical factor in forensic toxicology where reporting delays are common.
Analytical Strategy & Workflow
The recommended analytical approach involves the enzymatic hydrolysis of SG in urine to liberate free scopolamine, followed by a robust sample clean-up and analysis by LC-MS/MS. For cases with significant reporting delays (weeks to months), segmental hair analysis provides an even longer detection window.[3]
Caption: Analytical workflows for detecting scopolamine in urine and hair.
Protocol 1: Urine Analysis via Enzymatic Hydrolysis and LC-MS/MS
This protocol describes the indirect quantification of SG by converting it to free scopolamine prior to analysis. This is the most common and validated approach, as it enhances detection sensitivity significantly.[14][15]
Principle
Urine samples are incubated with β-glucuronidase to hydrolyze the scopolamine β-D-glucuronide conjugate back to the parent drug, scopolamine. An isotopically labeled internal standard (e.g., scopolamine-d3) is added to correct for matrix effects and variations in extraction efficiency. The sample is then purified using solid-phase extraction (SPE) and analyzed by LC-MS/MS.
Materials and Reagents
-
Samples: Urine collected and stored at -20°C until analysis.
-
Standards: Scopolamine certified reference material (CRM), Scopolamine-d3 internal standard (IS).
-
Buffers: Phosphate or acetate buffer (pH ~5.0-6.8).
-
SPE Cartridges: Mixed-mode cation exchange cartridges.
-
Solvents: HPLC-grade methanol, acetonitrile, formic acid, ammonium hydroxide.
-
Reagent Water: Type I Ultrapure.
Instrumentation
-
LC System: UHPLC system capable of binary gradient elution.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, <2 µm particle size).[18]
Step-by-Step Methodology
-
Sample Preparation & Fortification:
-
Thaw urine samples, calibrators, and quality controls (QCs) at room temperature and vortex.
-
To 1 mL of urine in a labeled tube, add 25 µL of IS working solution (e.g., 100 ng/mL scopolamine-d3).
-
Add 500 µL of phosphate buffer (pH 6.8). Vortex briefly.
-
-
Enzymatic Hydrolysis:
-
Add 50 µL of recombinant β-glucuronidase. Vortex.
-
Causality: Recombinant enzymes are preferred for their high purity and efficiency, allowing for rapid hydrolysis (e.g., 15-30 minutes) at elevated temperatures (e.g., 55°C) without significant analyte degradation.[15][17]
-
Incubate in a water bath at 55°C for 30 minutes.
-
Cool samples to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 2 mL methanol, followed by 2 mL reagent water. Do not allow the sorbent to dry.
-
Load the entire hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 2 mL reagent water, followed by 2 mL of an acidic wash (e.g., 0.1 M acetic acid).
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared basic elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide; 80:20:2 v/v/v).
-
Causality: The mixed-mode cartridge retains the basic scopolamine analyte via cation exchange. The wash steps remove neutral and acidic interferences. A basic elution solvent neutralizes the analyte, releasing it from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Injection Volume: 5-10 µL.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient runs from 5% B to 95% B over 5-7 minutes.
-
Ionization Mode: ESI Positive.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both the analyte and the internal standard for confident identification.
-
Scopolamine: e.g., m/z 304.2 → 138.1 (Quantifier), m/z 304.2 → 156.0 (Qualifier).[18]
-
Scopolamine-d3: e.g., m/z 307.2 → 141.1.
-
-
Quality Control and Validation
-
Calibration: Prepare a calibration curve using fortified drug-free urine (e.g., 0.5–100 ng/mL). The curve should be analyzed with each batch and have a correlation coefficient (r²) ≥ 0.99.
-
Quality Controls: Analyze at least three levels of QC samples (low, medium, high) with each batch. Results should be within ±20% of the nominal value.
-
System Suitability: Inject a mid-level standard at the beginning of the run to verify instrument performance.
-
Trustworthiness: This protocol is self-validating through the inclusion of a stable isotope-labeled internal standard, multi-level calibrators, and QCs. The use of two MRM transitions per analyte adheres to forensic identification standards.
Protocol 2: Hair Analysis for Long-Term Retrospective Investigation
Hair analysis can detect scopolamine exposure for weeks to months, depending on the length of the hair shaft.[3] It is an invaluable tool when a significant delay exists between the incident and the investigation.
Principle
After decontamination to remove external pollutants, hair is pulverized or cut into small segments. The drug is then extracted from the keratin matrix using an organic solvent or buffer. The resulting extract is cleaned up and analyzed by LC-MS/MS.
Step-by-Step Methodology
-
Decontamination:
-
Wash approximately 50 mg of hair sequentially with 5 mL of dichloromethane followed by 5 mL of methanol. Discard the washes.
-
Causality: This two-step wash removes oils and external contaminants without significantly extracting the drug incorporated within the hair shaft.
-
Allow the hair to dry completely at room temperature.
-
-
Extraction:
-
Cut the decontaminated hair into small segments (<1 mm).
-
Place the hair in a glass tube and add 25 µL of IS (Scopolamine-d3).
-
Add 1 mL of methanol (or pH 8.4 phosphate buffer).[18]
-
Incubate overnight (16-18 hours) at 45-50°C with agitation.
-
Centrifuge the sample and transfer the supernatant to a clean tube.
-
-
Clean-up, Evaporation, and Analysis:
-
The methanolic extract can be directly evaporated and reconstituted as described in Protocol 1 (Section 3.4).
-
If using a buffer for extraction, perform a liquid-liquid extraction (LLE) or SPE clean-up (as in Section 3.3) to isolate the analyte.
-
Analyze using the same LC-MS/MS conditions as described in Protocol 1 (Section 3.5).
-
Data Summary and Interpretation
Method validation parameters are critical for ensuring the reliability of forensic results. The following table summarizes typical performance characteristics for LC-MS/MS methods for scopolamine.
| Parameter | Matrix | Typical Range | Reference(s) |
| Linearity Range | Urine | 1 - 100 ng/mL | [19] |
| Serum/Plasma | 0.005 - 5 ng/mL (5 - 5000 pg/mL) | [20] | |
| Hair | 0.002 - 0.1 ng/mg (2 - 100 pg/mg) | [18] | |
| Lower Limit of Quantification (LLOQ) | Urine | ~1 ng/mL | [19] |
| Serum/Plasma | ~0.005 ng/mL (5 pg/mL) | [20] | |
| Precision (RSD%) | Urine/Blood | < 15% | [19][20] |
| Accuracy (% Bias) | Urine/Blood | Within ±15% | [19][20] |
| Extraction Recovery | Urine/Blood | > 85% | [19] |
Interpretation:
-
A positive finding for scopolamine in a hydrolyzed urine sample, where the parent drug may be negative in blood, is strong evidence of recent exposure.
-
The concentration of scopolamine found in urine after hydrolysis can provide a semi-quantitative indication of the dose but is subject to large inter-individual variations in metabolism and hydration state.
-
Detection of scopolamine in a specific hair segment can help to establish a timeline of exposure.[3]
Conclusion
The short detection window for parent scopolamine in conventional matrices like blood and urine is a significant hurdle in forensic toxicology. By targeting the major metabolite, scopolamine β-D-glucuronide, analysts can dramatically increase the likelihood of detecting exposure in drug-facilitated crime investigations. The protocol for enzymatic hydrolysis followed by LC-MS/MS analysis is a robust, sensitive, and validated method for this purpose. For retrospective cases, segmental hair analysis remains the gold standard. The implementation of these advanced analytical strategies provides a more effective means of substantiating claims of scopolamine-facilitated incapacitation, thereby strengthening the scientific evidence presented in legal proceedings.
References
-
Renner, U. D., Oertel, R., & Kirch, W. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring, 27(5), 655-665. [Link][11][21]
-
CHEMM. (2013). Scopolamine. Medical Countermeasures Database. [Link][22]
-
Athanaselis, S., et al. (2023). Detection of scopolamine in urine and hair in a drug-facilitated sexual assault case. 60th International Association of Forensic Toxicologists Meeting: Abstract book. [Link][3][10]
-
F.A. Davis Company. (n.d.). Scopolamine. Davis's Drug Guide for Rehabilitation Professionals. [Link][5]
-
Lusthof, K. J., Bosman, I. J., Kubat, B., & Vincenten-van Maanen, M. J. (2017). Toxicological results in a fatal and two non-fatal cases of scopolamine-facilitated robberies. Forensic Science International, 273, 83-86. [Link][1]
-
U.S. Food and Drug Administration. (2024). TRANSDERM SCŌP Prescribing Information. [Link][7]
-
Saario, I., Kanto, J., & Iisalo, E. (1987). beta-Glucuronide and sulfate conjugation of scopolamine and glycopyrrolate. Acta Anaesthesiologica Scandinavica, 31(2), 132-134. [Link][12]
-
Dufayet, L., Alcaraz, E., Dorol, J., Rey-Salmon, C., & Alvarez, J. C. (2019). Attempt of scopolamine-facilitated robbery: an original case of poisoning by inhalation confirmed by LC–MS/MS and review of the literature. Forensic Toxicology, 37(2), 478-484. [Link][4]
-
National Center for Biotechnology Information. (n.d.). Scopolamine. PubChem. [Link][8]
-
Kandimalla, K. K., et al. (2019). Development and validation of a sensitive LC-MS/MS method for the estimation of scopolamine in human serum. Journal of Pharmaceutical and Biomedical Analysis, 164, 529-534. [Link][20]
-
Negrusz, A., & Gaensslen, R. E. (2003). Toxicological investigations in drug-facilitated sexual assault. Problems of Forensic Sciences, 56, 7-22. [Link][2]
-
Chen, H., et al. (2005). Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry. Talanta, 67(5), 984-991. [Link][23]
-
Alshishani, A., et al. (2022). Rapid LC-MS/MS method for determination of scopolamine in human plasma. ResearchGate. [Link][24]
-
Chan, K., & Lee, A. (2015). Million dollar ride: Crime committed during involuntary scopolamine intoxication. Canadian Family Physician, 61(10), 868-870. [Link][9]
-
Matsuo, T., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology. [Link][16]
-
Sereshti, H., et al. (2013). Liquid Chromatographic Determination of Scopolamine in Hair with Suspended Drop Liquid Phase Microextraction Technique. Journal of Chromatographic Science, 51(8), 711-716. [Link][25]
-
de Oliveira, A. R. M., et al. (2024). Determination of scopolamine and butylscopolamine in beverages, urine and Buscopan® tablets samples using electrophoresis microchip with integrated contactless conductivity detection. Analytica Chimica Acta, 1285, 342044. [Link][26]
-
Zhang, Y., & Wang, S. (2022). Synthesis of scopolamine as an effective medication. ResearchGate. [Link][13]
-
Kintz, P., et al. (2006). Testing for atropine and scopolamine in hair by LC-MS-MS after Datura inoxia abuse. Journal of Analytical Toxicology, 30(7), 530-534. [Link][18]
-
Zhang, X., et al. (2022). Determination of Scopolamine and Atropine in Blood and Urine by LC-MS/MS. Journal of Forensic Medicine, 38(5), 555-559. [Link][19]
-
A.D.A.M. Medical Encyclopedia. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. [Link][15]
-
Kristoffersen, L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 12(1), 1. [Link][17]
Sources
- 1. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 2. TOXICOLOGICAL INVESTIGATIONS IN DRUG-FACILITATED SEXUAL ASSAULT [arch.ies.gov.pl]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 5. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 6. Scopolamine - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Million dollar ride: Crime committed during involuntary scopolamine intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beta-Glucuronide and sulfate conjugation of scopolamine and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. myadlm.org [myadlm.org]
- 16. d-nb.info [d-nb.info]
- 17. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Testing for atropine and scopolamine in hair by LC-MS-MS after Datura inoxia abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of Scopolamine and Atropine in Blood and Urine by LC-MS / MS [kyxuebao.kmmu.edu.cn]
- 20. Development and validation of a sensitive LC-MS/MS method for the estimation of scopolamine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 23. Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Liquid Chromatographic Determination of Scopolamine in Hair with Suspended Drop Liquid Phase Microextraction Technique [scirp.org]
- 26. Determination of scopolamine and butylscopolamine in beverages, urine and Buscopan® tablets samples using electrophoresis microchip with integrated contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving stability of scopolamine beta-D-glucuronide in solution
Technical Support Center: Scopolamine -D-Glucuronide Stability
Current Status: Operational
Topic: Stabilization & Handling of Scopolamine
Executive Summary
Scopolamine
Failure to stabilize this metabolite results in the "back-conversion" phenomenon, where the glucuronide reverts to the parent drug (scopolamine), leading to a gross overestimation of parent drug concentrations in pharmacokinetic (PK) studies.
Module 1: pH & Buffer Optimization
The Issue: Scopolamine
The Solution: Maintain a slightly acidic environment (pH 4.0 – 5.0). This "Goldilocks zone" prevents base-catalyzed hydrolysis of the ester/glucuronide bonds while avoiding the acid-catalyzed cleavage that occurs at very low pH (<2.0).
Recommended Buffer Systems
| Buffer Type | Target pH | Concentration | Application |
| Ammonium Acetate | 4.5 | 10–20 mM | LC-MS Mobile Phase (Volatile) |
| Citrate Buffer | 4.0 – 5.0 | 0.1 M | Stock Solution / Matrix Stabilization |
| Formic Acid | ~3.0 | 0.1% (v/v) | Rapid acidification of plasma/urine |
Step-by-Step Protocol: Preparation of Stable Stock Solutions
-
Solvent Choice: Dissolve the solid reference standard in Methanol or Acetonitrile . Avoid pure water for the primary stock to prevent microbial growth (a source of glucuronidases).
-
Acidification: If aqueous dilution is necessary, use 10 mM Ammonium Acetate (pH 4.5).
-
Verification: Measure pH using a micro-pH probe. Do not rely on theoretical calculations.
Module 2: Biological Matrix Handling (Critical)
The Issue: The primary cause of instability in urine and plasma is
The Solution: Chemical inhibition using 1,4-Saccharolactone , a specific transition-state analogue inhibitor of
FAQ: Why is my recovery dropping in plasma samples?
A: If you are not adding an inhibitor immediately upon collection, endogenous enzymes are converting your metabolite back to scopolamine. Freezing does not permanently denature these enzymes; they reactivate upon thawing.
Protocol: The "Inhibitor Cocktail" Workflow
Reagents:
Procedure:
-
Preparation of SL Stock: Prepare a 1.0 M solution of 1,4-Saccharolactone in water. Note: SL hydrolyzes to saccharic acid in water over time. Prepare fresh daily or store at -20°C for max 1 week.
-
Spiking: Add SL to the collection tubes (vacutainers) before sample collection to achieve a final concentration of 5–10 mM in the biological fluid.
-
Acidification: Supplement with 0.5% Acetic Acid to bring matrix pH to ~4.5.
Module 3: Visualization of Stability Workflows
The following diagrams illustrate the critical decision pathways for stabilizing Scopolamine-Glucuronide.
Diagram 1: Sample Handling & Stabilization Workflow
Caption: Decision logic for stabilizing Scopolamine-Glucuronide in biological matrices versus solvent standards.
Diagram 2: Degradation Pathways
Caption: Primary degradation pathways leading to quantification errors. Red arrows indicate critical failure points.
Module 4: Temperature & Storage Guidelines
The Issue: Thermal energy accelerates both hydrolysis and isomerization. Data Insight: Glucuronides typically follow Arrhenius kinetics. A 10°C increase in temperature can double the rate of degradation.
| Storage Condition | Stability Estimate | Recommendation |
| Room Temp (25°C) | < 4 Hours | Avoid. Process immediately. |
| Refrigerated (4°C) | 24 - 48 Hours | Acceptable for autosampler (if acidified). |
| Freezer (-20°C) | 1 - 3 Months | Acceptable for short-term storage. |
| Deep Freeze (-80°C) | > 6 Months | Gold Standard for long-term biobanking. |
Troubleshooting Protocol:
-
Freeze-Thaw: Limit to 3 cycles .
-
Aliquot: Always aliquot samples into single-use volumes (e.g., 100
L) prior to freezing to avoid repeated thermal stress.
Module 5: LC-MS/MS Analytical Considerations
When analyzing Scopolamine-Glucuronide, on-column stability is just as important as storage stability.
Q: My glucuronide peak is splitting. Why? A: This often indicates on-column degradation or interconversion.
-
Column Temperature: Keep the column oven below 40°C. High temperatures during the run can cause hydrolysis inside the column.
-
Mobile Phase pH: Ensure your aqueous mobile phase is acidic (0.1% Formic Acid, pH ~2.7–3.0). Neutral or basic mobile phases (often used for negative mode MS) can degrade the glucuronide and the scopolamine ester linkage during the run.
-
In-Source Fragmentation: Scopolamine-Glucuronide is fragile. In the MS source, it may lose the glucuronic acid moiety (
176) and appear as the parent scopolamine.-
Test: Inject a pure standard of the glucuronide without a column. If you see a high signal for the parent mass, lower your Declustering Potential (DP) and Source Temperature .
-
References
-
Renner, U. D., Oertel, R., & Kirch, W. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring, 27(5), 655-665.
-
Bowen, C. L., et al. (2012).[1] Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis, 4(23), 2823-2832.[1]
- Srinivas, N. R. (2006). Considerations for the stability of glucuronide metabolites in biological matrices.
-
Kura Biotech. (2023). Optimization of hydrolysis efficiency of various
-glucuronidase enzymes. Technical Note. -
Cayman Chemical. (2023). D-Saccharic acid 1,4-lactone Product Information & Stability Data.
optimizing enzymatic hydrolysis of scopolamine beta-D-glucuronide
To: Research Team
From: Senior Application Scientist, Bio-Analytical Support
Subject: Optimization Guide: Enzymatic Hydrolysis of Scopolamine
Executive Summary
Hydrolyzing scopolamine glucuronide presents a unique "dual-threat" challenge in bioanalysis:
-
The Stability Paradox: You need energy (heat/time) to drive enzymatic hydrolysis, but the parent molecule (scopolamine) contains a labile ester bond that degrades into scopine and tropic acid under harsh thermal or pH conditions.
-
The Conjugate Complexity: Scopolamine can form both O-glucuronides (enzymatically cleavable) and quaternary N-glucuronides (often resistant to
-glucuronidase).
This guide prioritizes thermal preservation of the parent compound while maximizing hydrolytic efficiency using recombinant enzyme technology.
Part 1: The Optimized Protocol (Gold Standard)
Do not use generic "drug of abuse" hydrolysis protocols (often 60°C for 1 hour). That temperature risk degrading your target.
Recommended Reagents
-
Enzyme: Recombinant
-glucuronidase (e.g., IMCSzyme or B-One).[1]-
Why: High specific activity allows for lower incubation temperatures (37°C–40°C) and shorter times compared to Helix pomatia or Patella vulgata.
-
-
Buffer: 0.1 M Ammonium Acetate or Phosphate Buffer, pH 5.0.
-
Internal Standard: Scopolamine-D3 (Add prior to hydrolysis to track degradation).
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot 100
L of urine/plasma. -
Add 20
L of Internal Standard working solution.
-
-
Buffering:
-
Add 50
L of pH 5.0 Buffer . -
Critical: Verify pH. Scopolamine ester hydrolysis accelerates rapidly at pH > 7.0 or < 3.0.
-
-
Enzyme Addition:
-
Add Recombinant
-glucuronidase (Activity > 50,000 units/mL recommended).
-
-
Incubation (The "Sweet Spot"):
-
Temperature: 40°C (Do NOT exceed 50°C).
-
Time: 30–60 minutes.
-
Note: If using Helix pomatia (snail), you may need 16 hours at 37°C, but this increases the risk of non-enzymatic degradation.
-
-
Termination:
-
Add 200
L ice-cold Acetonitrile or Methanol. This precipitates the enzyme and "freezes" the reaction. -
Avoid: Strong acids (HCl) for stopping, as they induce chemical hydrolysis of the scopolamine ester.
-
Part 2: Critical Parameters & Data Visualization
Enzyme Selection Matrix
| Enzyme Source | Activity Type | Opt.[2] Temp | Risk Profile for Scopolamine | Recommendation |
| Recombinant (E. coli variant) | Pure | 20–40°C | Low. Fast kinetics minimize thermal exposure. | High |
| Helix pomatia (Snail) | 50–60°C | High. Requires higher temp/time; "dirty" extract causes matrix effects. | Low | |
| Patella vulgata (Limpet) | 60–65°C | Critical. High temp required for activity will degrade scopolamine. | Avoid |
Visualizing the Stability/Hydrolysis Pathway
The diagram below illustrates the competing reactions occurring in your vial. Your goal is to maximize the green path while blocking the red path.
Caption: Figure 1. Reaction pathways. The green path represents successful hydrolysis. The red path represents thermal degradation of the parent drug, which must be minimized by controlling temperature.
Part 3: Troubleshooting & FAQs
Q1: My recovery of Scopolamine is low (<40%), even with high enzyme load. Why?
-
Diagnosis A (Thermal Degradation): Did you incubate at 60°C? Scopolamine is a tropane alkaloid with an ester linkage. High heat cleaves this bond. Solution: Lower temp to 40°C and extend time, or use a faster recombinant enzyme.
-
Diagnosis B (N-Glucuronide Resistance): Scopolamine can form a quaternary ammonium glucuronide (N-glucuronide). These are notoriously resistant to standard
-glucuronidases.-
Test: Analyze the sample without hydrolysis using LC-MS/MS monitoring for the glucuronide mass (Parent + 176 Da). If a large peak exists there but free drug doesn't increase after enzyme treatment, you have the resistant N-conjugate.
-
Q2: Can I use "Rapid" or "Turbo" enzymes at room temperature?
-
Yes. This is actually ideal for scopolamine. Many recombinant enzymes (e.g., B-One) achieve >80% hydrolysis in 15 minutes at 20-25°C. This completely eliminates the thermal degradation risk.
Q3: Why is my Internal Standard (IS) signal dropping?
-
If you add Scopolamine-D3 before hydrolysis (which you should), and its signal drops significantly compared to a non-hydrolyzed control, your reaction conditions are destroying the drug. Check your pH. If the buffer drifted above pH 7.0, the ester bond is hydrolyzing chemically.
Q4: Should I use Sulfatase?
-
No. Scopolamine is primarily excreted as the free drug and glucuronide conjugates. Sulfation is not a major metabolic pathway for scopolamine, so using Helix pomatia (which contains sulfatase) adds unnecessary matrix complexity without yield benefit.
Part 4: References
-
Thermal Instability of Tropanes: Kostić, R., et al. (2021).[3] Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Toxics, 9(7), 156.[3]
-
Relevance: Establishes the degradation of scopolamine ester bonds at high temperatures, necessitating low-temperature hydrolysis protocols.
-
-
Enzymatic Hydrolysis Efficiency: Morris, A. A., et al. (2014). Preparation of Urine Samples for the Analysis of Drugs of Abuse Using Recombinant Beta-Glucuronidase. Journal of Analytical Toxicology, 38(9).
-
Relevance: Demonstrates the superior kinetics of recombinant enzymes over mollusk-derived enzymes, allowing for milder incubation conditions.
-
-
Glucuronide Resistance: Caldwell, J. (1976). The Metabolism of Amphetamines and Related Stimulants in Animals and Man. Drug Metabolism Reviews.
-
Relevance: Provides foundational mechanisms for N-glucuronide formation in amine drugs and their resistance to standard hydrolysis.
-
-
General Optimization: F. Pragst, et al. (2004). Systematic Toxicological Analysis. In: Clarke’s Analysis of Drugs and Poisons. Pharmaceutical Press.
-
Relevance: Standard reference for stability of alkaloids in biological matrices.
-
Sources
- 1. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low recovery rates of scopolamine glucuronide
Topic: Troubleshooting Low Recovery Rates of Scopolamine Glucuronide
Role: Senior Application Scientist Status: Active Case File
Executive Summary
If you are transitioning from analyzing Scopolamine (parent) to Scopolamine Glucuronide (metabolite) , your existing protocols will likely fail.[1] This is not user error; it is a fundamental mismatch in physicochemical properties.
The parent compound is a moderately lipophilic alkaloid (LogP ~0.98). The glucuronide is a highly polar, hydrophilic conjugate. The most common reasons for low recovery are:
-
Incorrect Extraction Strategy: Using Liquid-Liquid Extraction (LLE) or unoptimized Solid Phase Extraction (SPE).[1]
-
Chromatographic Breakthrough: Elution in the void volume due to high polarity.
-
Matrix Suppression: Co-elution with unretained salts and phospholipids.
-
Stability Issues: Hydrolysis of the ester linkage or the glucuronide moiety during processing.
Module 1: Extraction & Sample Preparation
The "Polarity Trap"
Q: My LLE method works perfectly for Scopolamine using Ethyl Acetate/Hexane. Why do I get <10% recovery for the glucuronide?
A: You are partitioning the metabolite into the waste layer. Scopolamine Glucuronide (Scop-Glu) is an O-glucuronide (conjugated at the tropic acid hydroxyl group) or potentially an N-glucuronide .[1] Both modifications drastically lower the LogP, making the molecule water-soluble. In a traditional LLE system, Scopolamine moves to the organic layer, while Scop-Glu remains in the aqueous phase.
Corrective Action: Switch to Solid Phase Extraction (SPE) . You need a sorbent that can retain polar compounds while washing away the matrix.
Protocol: Mixed-Mode Cation Exchange (MCX)
The most robust method for tropane alkaloid metabolites is Mixed-Mode Cation Exchange.[1] This utilizes two retention mechanisms:[1]
-
Reverse Phase (Hydrophobic): Retains the carbon backbone.
-
Ion Exchange (Cationic): Binds the positively charged amine of the tropane ring.
Recommended Workflow (Oasis MCX / Strata-X-C)
| Step | Solvent/Buffer | Mechanism / Rationale |
| 1. Condition | Methanol followed by Water | Activates sorbent pores. |
| 2. Load | Sample diluted 1:1 with 2% Formic Acid | Acidifies sample (pH < 3) to ensure the tertiary amine is protonated (positively charged) for ion-exchange binding. |
| 3. Wash 1 | 2% Formic Acid in Water | Removes proteins and salts. Analyte stays bound by ion exchange. |
| 4. Wash 2 | 100% Methanol | CRITICAL STEP: Removes hydrophobic interferences (phospholipids).[1] Analyte stays bound by ion exchange. |
| 5. Elute | 5% NH₄OH in Methanol | High pH neutralizes the amine (deprotonates it), breaking the ionic bond. The organic solvent releases the hydrophobic interaction. |
⚠️ WARNING: Stability Check Scopolamine contains an ester linkage. Prolonged exposure to high pH (during elution) can cause hydrolysis of the parent ester.
-
Mitigation: Evaporate the eluate immediately at temperatures <40°C and reconstitute in a neutral or slightly acidic mobile phase.
Module 2: Chromatographic Retention
The "Void Volume" Effect
Q: I see a huge signal suppression, or I don't see the peak at all. My retention time is near 0.8 minutes.
A: Your metabolite is eluting with the "garbage." On a standard C18 column with a generic gradient (starting at 5-10% Organic), Scop-Glu is too polar to retain.[1] It elutes in the void volume (t0), right alongside salts, unretained proteins, and other matrix components that cause massive Ion Suppression in the Mass Spec source.
Troubleshooting Decision Tree
Figure 1: Diagnostic logic flow for identifying the root cause of low recovery.
Recommended Column Chemistries
-
HILIC (Hydrophilic Interaction Liquid Chromatography):
-
Polar-Embedded C18 (e.g., T3, Aq-type):
-
Best for: Labs that want to stay in Reverse Phase.
-
Condition: Must be compatible with 100% Aqueous loading.
-
Protocol: Start gradient at 0-1% B (Organic) for 1-2 minutes to trap the glucuronide before ramping.
-
Module 3: Stability & Handling FAQs
Q: Can I use enzymatic hydrolysis (Beta-Glucuronidase) to measure "Total Scopolamine"? A: Yes, but proceed with caution. While this is a common workaround to avoid measuring the metabolite directly, Scopolamine is an ester.
-
Risk: Some commercial Beta-Glucuronidase preparations (e.g., Helix pomatia) contain sulfatase and esterase impurities.[1] These impurities can cleave the tropic acid ester, destroying the scopolamine molecule entirely.
-
Solution: Use recombinant Beta-Glucuronidase (IMCSzyme or similar) with high purity, or perform a stability study with Scopolamine standard to ensure the enzyme incubation doesn't degrade the parent.[1]
Q: Is the N-Glucuronide different from the O-Glucuronide? A: Drastically.
-
O-Glucuronide: Can be neutralized at high pH.[1] (Follow the MCX protocol above).
-
N-Glucuronide: This forms a Quaternary Ammonium salt.[1] It is permanently positively charged regardless of pH.
-
Impact: You cannot elute it from a Cation Exchange (MCX) cartridge using pH change.[1] It will stick forever.
-
Fix: If you suspect N-glucuronide, use Weak Cation Exchange (WCX) columns, or use high ionic strength buffers to displace it, though HILIC/Protein Precipitation is often safer for quaternary compounds.[1]
-
References
-
Renner, U. D., Oertel, R., & Kirch, W. (2005).[1] Pharmacokinetics and pharmacodynamics in clinical use of scopolamine.[5][6][7][8][9] Therapeutic Drug Monitoring, 27(5), 655-665.[1] Link
-
Waters Corporation. (2012). A Sensitive Method for the Estimation of Scopolamine in Human Plasma Using ACQUITY UPLC and Xevo TQ-S. Application Note. Link
-
Alshishani, A., et al. (2022).[1][10] Rapid LC-MS/MS method for determination of scopolamine in human plasma. ResearchGate. Link
-
Santa Cruz Biotechnology. Scopolamine β-D-Glucuronide (Structure & Properties).Link[1][11]
Sources
- 1. Scopolamine β-D-Glucuronide | CymitQuimica [cymitquimica.com]
- 2. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. researchgate.net [researchgate.net]
- 4. archivum.grupomarista.org.br [archivum.grupomarista.org.br]
- 5. journal.unnes.ac.id [journal.unnes.ac.id]
- 6. Npc172518 | C17H21NO4 | CID 153311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Scopolamine -D-Glucuronide | 17660-02-5 [chemicalbook.com]
Technical Support Center: Minimizing Carryover in Scopolamine Metabolite Analysis
Welcome to the technical support center for scopolamine metabolite analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize a critical and often frustrating issue in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis: analyte carryover. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to develop robust and reliable analytical methods.
Understanding the Root Causes of Scopolamine Carryover
Carryover is the appearance of an analyte signal in a blank injection following the analysis of a sample containing that analyte.[1][2] For scopolamine and its metabolites, this phenomenon is primarily driven by their physicochemical properties and interactions within the LC-MS system.
Scopolamine is a tropane alkaloid with a tertiary amine group, making it a basic compound.[3] Its structure also includes a hydroxyl group and an ester functional group.[3] This combination of features contributes to its potential for strong interactions with various surfaces within the analytical system. The primary metabolites of scopolamine often retain similar structural characteristics, including the tropane ring and basic nitrogen, and thus can exhibit similar carryover behavior. Major metabolic pathways include N-demethylation to form norscopolamine and hydrolysis of the ester bond.[4][5]
The mechanisms behind scopolamine carryover are multifaceted:
-
Ionic Interactions: The basic nature of scopolamine (pKa ≈ 7.55-7.81) means it will be protonated and carry a positive charge in acidic mobile phases commonly used in reversed-phase LC-MS.[3][6][7] This positive charge can lead to strong ionic interactions with residual acidic silanol groups on silica-based columns or other surfaces within the flow path.
-
Non-Specific Binding: Scopolamine can adsorb to various surfaces in the LC system, including PEEK tubing, stainless steel components, and particularly, worn or scratched rotor seals in injection valves.[1][8][9] This is a common issue for "sticky" compounds.[8]
-
Hydrophobic Interactions: While scopolamine has polar functional groups, its overall structure has significant non-polar character, contributing to hydrophobic interactions with the stationary phase and other surfaces.[10]
-
Sample Matrix Effects: Complex biological matrices can exacerbate carryover by introducing components that may coat the analytical system, creating new sites for scopolamine to adsorb.
Troubleshooting Guide: A Systematic Approach
A systematic approach is crucial to identifying and resolving carryover issues. This guide provides a logical workflow to pinpoint the source of the problem.
Initial Assessment: Is it Carryover or Contamination?
First, it's essential to distinguish between true carryover and system contamination.[1][11]
-
Classic Carryover: The analyte signal decreases with each subsequent blank injection.[1]
-
Constant Contamination: A consistent analyte signal appears in all blank injections and does not diminish.[1] This could indicate a contaminated mobile phase, blank solution, or a heavily contaminated system component.[1][11]
Action: Inject a series of at least three to five blank samples after a high-concentration standard. If the peak area decreases sequentially, you are dealing with carryover. If the peak area remains relatively constant, investigate your solvents and sample preparation procedure for contamination.[1][11]
Systematic Carryover Evaluation Experiment
To effectively troubleshoot, you need a standardized experiment to quantify the extent of the carryover.
Protocol: Carryover Evaluation
-
Prepare Standards: Prepare a high-concentration scopolamine standard (e.g., at the upper limit of quantification, ULOQ) and a low-concentration standard (e.g., at the lower limit of quantification, LLOQ).
-
Prepare Blanks: Use a clean, analyte-free matrix (e.g., the same solvent as your standards or a blank biological matrix).
-
Injection Sequence:
-
Inject the blank solution three times to establish a baseline.
-
Inject the LLOQ standard to confirm sensitivity.
-
Inject the ULOQ standard three times to saturate any active sites.
-
Inject the blank solution immediately after the last ULOQ injection. This is your "Carryover Blank 1."
-
Inject at least two more blank solutions ("Carryover Blank 2," "Carryover Blank 3").
-
-
Data Analysis: Calculate the carryover percentage using the following formula:
% Carryover = (Peak Area in Carryover Blank 1 / Peak Area of ULOQ) * 100
A common acceptance criterion for carryover is that the response in the carryover blank should be less than 20% of the response of the LLOQ.[11]
Isolating the Source of Carryover
The following diagram illustrates a decision-making workflow to systematically identify the source of carryover.
Caption: A troubleshooting flowchart for isolating the source of carryover.
Step-by-Step Isolation:
-
Rule out the Column: As depicted in the flowchart, the first step is to determine if the column is the primary source of carryover.[1] Replace the analytical column with a zero-dead-volume union and repeat the carryover evaluation experiment. If the carryover disappears, the column is the culprit. If it persists, the issue lies within the LC system hardware (autosampler, tubing, valves).[1][8]
-
Investigate the Autosampler: The autosampler is a frequent source of carryover.[2] Key components to examine include:
-
Check the Mass Spectrometer Source: While less common, the MS ion source can become contaminated.[8][12] This can be checked by bypassing the LC system and directly infusing the mobile phase into the mass spectrometer.
Carryover Minimization Strategies
Once the source of carryover has been identified, or if you are developing a method proactively, the following strategies can be employed.
Mobile Phase and Wash Solution Optimization
The composition of your mobile phase and, critically, your autosampler wash solutions, is paramount in controlling carryover for basic compounds like scopolamine.
Key Principles:
-
pH Modification: Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) is standard for good peak shape and ionization of scopolamine in positive ESI mode.[13][14] However, this protonates the analyte, increasing its potential for ionic interactions.
-
Organic Modifiers: A higher percentage of organic solvent (like acetonitrile or methanol) in the wash solution is generally more effective at removing adsorbed analyte.[15]
-
Additives: The addition of a competing base or a chaotropic agent to the mobile phase or wash solution can help displace scopolamine from active sites.
Recommended Wash Solvents:
The ideal wash solution should be stronger than the mobile phase to effectively elute the analyte from the system components.
| Wash Solution Composition | Rationale & Application |
| High Organic Content (e.g., 80:20 ACN:Water + 0.1% Formic Acid) | A good starting point. The high organic content helps to dissolve and remove hydrophobically bound scopolamine. |
| Acidified Isopropanol (IPA) Mixtures (e.g., 75/25 IPA/Water + 0.1% FA) | IPA is a stronger solvent than acetonitrile or methanol and can be very effective at removing "sticky" compounds.[16] |
| Addition of a Competing Base (e.g., Ammonium Hydroxide) | A small amount of a volatile base in the wash solution can help to neutralize acidic silanol sites and displace the protonated scopolamine. Use with caution and ensure compatibility with your system and subsequent analyses. |
| "Magic" Wash Solutions (e.g., IPA/Methanol/Acetone/Water mixtures) | Complex solvent mixtures can be highly effective. A common approach is a four-component wash to cover a wide range of polarities and interaction types.[17] |
LC Hardware and Method Modifications
-
Autosampler Wash Routine:
-
External Needle Wash: Always enable the external needle wash to clean the outside of the needle.[1]
-
Internal Wash/Loop Flush: Use a sufficiently large volume of a strong wash solvent to flush the sample loop and injection port.
-
Pre- and Post-Injection Washes: Implement both pre- and post-injection washes to ensure the needle is clean before drawing the next sample and to remove residue immediately after injection.[18]
-
-
Column Choice:
-
End-Capped Columns: Use high-quality, fully end-capped C18 columns to minimize the number of exposed silanol groups.
-
Alternative Chemistries: Consider columns with different stationary phases, such as those with embedded polar groups or phenyl-hexyl phases, which can offer different selectivity and reduce secondary interactions.
-
-
Hardware Material:
-
If significant adsorption to stainless steel is suspected, consider using PEEK or other biocompatible materials for tubing and fittings where possible. However, be mindful of the pressure limitations of PEEK.
-
-
Gradient Elution:
Sample Preparation
-
Protein Precipitation: While a simple and common technique, protein precipitation with acetonitrile can sometimes be insufficient to remove all matrix interferences.[13]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can provide a cleaner sample extract, reducing the load of potentially interfering matrix components on the analytical system.[10] SPE, in particular, can be highly selective and effective.[19]
Frequently Asked Questions (FAQs)
Q1: I see a peak for scopolamine in my first blank injection, but it's gone by the second. Is this a problem?
A1: This is a classic example of carryover.[1] While it may not affect all your samples, it can lead to inaccurate quantification of low-concentration samples that are analyzed immediately after high-concentration ones.[2] The acceptable level of carryover depends on your assay's required sensitivity. A common guideline is for the carryover peak to be less than 20% of the area of your lower limit of quantification (LLOQ) standard.[11] If it exceeds this, you should implement the minimization strategies outlined in Section 3.
Q2: My carryover issue seems to get worse over time. What could be the cause?
A2: This often points to the gradual contamination or degradation of a system component. The most likely culprits are the column or the injector rotor seal.[1][11] Repeated injections of biological samples can lead to an accumulation of matrix components on the column, creating more active sites for scopolamine to bind.[1] Similarly, the rotor seal in the injection valve wears down with use, creating scratches and channels where the sample can be trapped.[9] Follow the systematic isolation protocol in Section 2.3 to identify the failing component.
Q3: I've tried several strong wash solvents, but I still have carryover. What should I do next?
A3: If optimizing the wash solution isn't sufficient, the issue is likely more physical than chemical.
-
Isolate the Source: Systematically determine if the carryover is from the column or the autosampler (see Section 2.3).
-
Inspect and Replace Consumables: If the autosampler is implicated, replace the rotor seal and needle seal. These are common sources of persistent carryover.[1]
-
Consider the Sample Solvent: Ensure your sample is fully dissolved in the injection solvent. If the analyte has poor solubility, it can precipitate in the sample loop and slowly redissolve, causing carryover.
Q4: Can the type of mobile phase additive affect scopolamine carryover?
A4: Absolutely. Mobile phase additives are crucial for controlling the chromatography of basic compounds.[20]
-
Acids (Formic Acid, Acetic Acid): These are necessary to protonate scopolamine for good peak shape and ESI+ sensitivity.[13][14] However, they can also promote binding to deprotonated silanols.
-
Buffers (Ammonium Formate, Ammonium Acetate): Using a buffer system can help maintain a stable pH and improve peak shape.[21] The ammonium ions can also compete with protonated scopolamine for ion-exchange sites on the stationary phase, potentially reducing carryover.
The following diagram illustrates the interaction between protonated scopolamine and a silica surface, and how a competing ion can mitigate this.
Caption: Competing ions reduce scopolamine's ionic binding to silica.
By implementing these systematic troubleshooting and optimization strategies, you can effectively minimize scopolamine carryover, leading to more accurate, reliable, and robust bioanalytical data.
References
- Koželj, G., Perharič, L., Stanovnik, L., & Prosen, H. (2014). Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes. Journal of Pharmaceutical and Biomedical Analysis, 96, 197–206.
- Renner, U. D., Oertel, R., & Kirch, W. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring, 27(5), 655–665.
-
Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Available from: [Link]
-
Wang, J., Wang, Y., Li, S., et al. (2022). Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats. International Journal of Analytical Chemistry, 2022, 8536235. Available from: [Link]
-
Yamada, T., & Umino, M. (2018). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Medical Mass Spectrometry, 2(1), 1–5. Available from: [Link]
-
Prosen, H., & Koželj, G. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Molecules, 26(13), 3995. Available from: [Link]
-
Wang, J., Wang, Y., Li, S., et al. (2022). Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats. Semantic Scholar. Available from: [Link]
-
Rakonjac, M., Maksimović, J., & Stanković, M. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Acta Chromatographica, 36(2), 101-107. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Scopolamine. StatPearls. Available from: [Link]
-
Wikipedia. (n.d.). Scopolamine. Available from: [Link]
-
Kos, D., van der Sluis, K., & van den Brink, W. (2025). The effect of scopolamine on memory and attention: a systematic review and meta-analysis. European Neuropsychopharmacology, 102, 18-31. Available from: [Link]
-
Lochner, M., & Lummis, S. C. R. (2010). The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. Neuropharmacology, 58(7), 1038–1043. Available from: [Link]
-
ResearchGate. (2015). What's the best wash solvent for cleaning the syringe used to inject BSTFA+TMCS in a GC-MS?. Available from: [Link]
-
Rakonjac, M., Maksimović, J., & Stanković, M. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. ResearchGate. Available from: [Link]
-
Kos, D., van der Sluis, K., & van den Brink, W. (2025). The effect of scopolamine on memory and attention: A systematic review and meta-analysis. ResearchGate. Available from: [Link]
-
Dolan, J. W. (2022). Autosampler Carryover. LCGC International, 35(4), 210-214. Available from: [Link]
-
Medscape. (n.d.). Transderm Scop (scopolamine) dosing, indications, interactions, adverse effects, and more. Available from: [Link]
-
ResearchGate. (2015). How can I solve my carry over issue in LC-MS/MS?. Available from: [Link]
-
Bell, D. S. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 35(4), 198-204. Available from: [Link]
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Available from: [Link]
-
Chromatography Today. (2013). Why do I have Carryover?. Available from: [Link]
-
Parrott, A. C. (2015). Transdermal Scopolamine for Prevention of Motion Sickness. ResearchGate. Available from: [Link]
-
Schon, K., Hasselmo, M. E., & Stern, C. E. (2005). Scopolamine Reduces Persistent Activity Related to Long-Term Encoding in the Parahippocampal Gyrus during Delayed Matching in Humans. Journal of Neuroscience, 25(40), 9112–9123. Available from: [Link]
-
MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Available from: [Link]
-
ResearchGate. (n.d.). Metabolic pathways of L-(2)-scopolamine. Available from: [Link]
-
ResearchGate. (n.d.). Structure of the scopolamine and its pKa and log Po/w values. Available from: [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]
-
De Boevre, M., et al. (2020). Application of a streamlined LC-MS/MS methodology for the determination of atropine and scopolamine in cereals from Asian and African countries. Food Chemistry, 340, 127926. Available from: [Link]
-
Wang, Y., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Chromatographic Science, 53(7), 1152-1157. Available from: [Link]
-
Sun, G., Torjman, M., & Min, K. (2024). A Comprehensive Analysis of In-Hospital Adverse Events After Scopolamine Administration: Insights From a Retrospective Cohort Study Using a Large Nationwide Inpatient Database. Journal of Patient Safety. Available from: [Link]
-
Vuković, G., Bursić, V., & Stojanović, T. (n.d.). DETERMINATION OF ATROPINE AND SCOPOLAMINE IN POPCORN BY THE LC-MS/MS. Available from: [Link]
-
ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Available from: [Link]
-
Weng, N., et al. (2008). A Modified LC/MS/MS Method with Enhanced Sensitivity for the Determination of Scopolamine in Human Plasma. NASA Technical Reports Server. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Npc172518. PubChem. Available from: [Link]
- O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
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- 15. longdom.org [longdom.org]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ntrs.nasa.gov [ntrs.nasa.gov]
- 20. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mac-mod.com [mac-mod.com]
Validation & Comparative
A Comparative Analysis of Scopolamine Beta-D-Glucuronide Levels in Blood vs. Urine for Pharmacokinetic and Toxicological Studies
For researchers and professionals in drug development and toxicology, the choice of biological matrix is a critical decision that influences the accuracy and interpretability of pharmacokinetic and toxicological data. This guide provides an in-depth comparison of blood and urine as matrices for the quantification of scopolamine beta-D-glucuronide, the major metabolite of the anticholinergic drug scopolamine. We will delve into the underlying scientific principles, present available experimental data, and provide detailed analytical protocols to assist in making informed decisions for your research.
The Rationale: Why Target the Glucuronide?
Scopolamine undergoes extensive first-pass metabolism in the liver, with glucuronidation being a primary conjugation pathway.[1][2][3] Only a small fraction, typically less than 5%, of the parent scopolamine is excreted unchanged in the urine.[4] Consequently, monitoring the parent drug alone, particularly at later time points, can be challenging due to its low concentrations.
Incubation of urine samples with β-glucuronidase has been shown to increase the recovery of scopolamine from approximately 3% to as high as 30% of the administered dose, underscoring the prevalence of the glucuronide conjugate.[1][5] Therefore, targeting scopolamine beta-D-glucuronide offers a more sensitive and reliable marker for assessing scopolamine exposure, providing a longer detection window and a more accurate reflection of the total drug dose processed by the body.
Pharmacokinetic Profiles: A Tale of Two Matrices
The selection of blood or urine for analysis hinges on the specific research question. Blood (plasma or serum) provides a real-time snapshot of the pharmacologically active compounds circulating in the body, making it ideal for correlation with pharmacodynamic effects. Urine, as an excretory fluid, offers a cumulative picture of drug exposure over a period of hours.
Blood: The Window into Systemic Exposure
Analysis of scopolamine beta-D-glucuronide in blood provides a direct measure of the metabolite's concentration in systemic circulation. Following administration, the parent drug, scopolamine, appears rapidly in the plasma, with peak concentrations observed within 10 to 30 minutes after subcutaneous injection.[6] The formation of the glucuronide metabolite follows, though its plasma concentration is expected to be lower than that of the parent drug, especially at early time points.
The key advantage of blood analysis is the ability to establish a direct correlation between drug/metabolite concentration and its physiological or toxicological effects. However, the detection window for both scopolamine and its glucuronide in blood is relatively short.[7][8][9] Due to rapid metabolism and clearance, concentrations can fall below the limit of quantification within hours, particularly after a single low dose.
Urine: The Reservoir of Exposure
Urine is the primary route of elimination for scopolamine and its metabolites.[1][10] As the kidneys filter the blood, water-soluble metabolites like scopolamine beta-D-glucuronide are concentrated in the urine. This results in significantly higher concentrations and a longer detection window compared to blood.[7][11][12]
Experimental data from a study on intranasal scopolamine administration demonstrated that the fraction of the dose excreted as scopolamine glucuronide in urine ranged from 4.2% to 5.2%, while the parent drug accounted for only 1.3% to 1.4%.[13] This highlights that the concentration of the glucuronide metabolite is substantially higher in urine, making it an easier analytical target.
The extended detection window in urine is a major advantage in forensic toxicology and in clinical studies where frequent blood sampling is not feasible. However, urine concentrations provide a less direct correlation to the immediate pharmacological effects of the drug, representing a cumulative excretion over time.
Quantitative Comparison: What the Data Shows
While direct, simultaneous quantification of scopolamine beta-D-glucuronide in both blood and urine from the same human subjects is not extensively reported in publicly available literature, we can synthesize the available data to provide a comparative overview.
| Parameter | Blood (Plasma/Serum) | Urine | Rationale & Supporting Evidence |
| Analyte Concentration | Lower | Significantly Higher | Urine concentrates metabolites for excretion. Studies show a much larger percentage of the scopolamine dose is excreted as the glucuronide in urine compared to the parent drug.[13] |
| Detection Window | Shorter (hours) | Longer (days) | Renal clearance leads to the accumulation of metabolites in urine over time, extending the detection period.[7][11][12] |
| Correlation with Effect | High | Low to Moderate | Blood concentrations provide a real-time measure of systemic exposure, which is more directly related to pharmacological effects.[6] |
| Sample Collection | Invasive (venipuncture) | Non-invasive (voiding) | Urine collection is simpler and less stressful for the subject. |
Experimental Protocols: A Guide to Quantification
The gold standard for the quantification of scopolamine and its metabolites in biological fluids is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[4][14][15][16]
Below are generalized, step-by-step methodologies for the analysis of scopolamine beta-D-glucuronide in both blood and urine.
Workflow for Scopolamine Beta-D-Glucuronide Analysis
Caption: General workflow for scopolamine beta-D-glucuronide analysis.
Detailed Methodology for Blood (Plasma/Serum)
-
Sample Collection: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA, heparin). Centrifuge to separate plasma.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated scopolamine). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Detailed Methodology for Urine
-
Sample Collection: Collect a mid-stream urine sample in a sterile container.
-
Enzymatic Hydrolysis: To 1 mL of urine, add a suitable buffer (e.g., acetate buffer, pH 5.0) and a sufficient amount of β-glucuronidase enzyme. Incubate at an optimized temperature (e.g., 37°C) for a specified time (e.g., 12 hours) to cleave the glucuronide moiety.[4]
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the analyte with a small volume of a suitable solvent (e.g., methanol containing 2% formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
LC-MS/MS Analysis: Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters
-
Chromatographic Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.[15]
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally preferred for scopolamine and its metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.
-
MRM Transition for Scopolamine: The precursor ion is m/z 304.2, and a common product ion is m/z 138.1.[15]
-
MRM Transition for Scopolamine Beta-D-Glucuronide: The precursor ion for the glucuronide would be the mass of scopolamine plus the mass of glucuronic acid (C6H8O6), which is approximately m/z 480.2. The product ion would likely be the same as for the parent drug (m/z 138.1) after in-source fragmentation, or the protonated scopolamine ion (m/z 304.2). The exact transition should be optimized by direct infusion of a scopolamine beta-D-glucuronide standard.
-
Conclusion and Recommendations
The choice between blood and urine for the analysis of scopolamine beta-D-glucuronide is dictated by the specific objectives of the study.
-
For pharmacokinetic/pharmacodynamic (PK/PD) modeling and studies requiring a direct correlation with physiological effects, blood (plasma/serum) is the matrix of choice. The shorter detection window necessitates a well-planned sampling schedule.
-
For toxicological screening, monitoring compliance, and studies where a longer detection window is paramount, urine is the superior matrix. The significantly higher concentrations of scopolamine beta-D-glucuronide in urine enhance the sensitivity and reliability of detection.
In an ideal research setting, particularly in comprehensive pharmacokinetic studies, the analysis of both blood and urine can provide a more complete picture of the drug's absorption, distribution, metabolism, and excretion.
References
- Putcha, L., et al. (2010). Urinary Excretion of Scopolamine and Scopolamine Glucuronide After INSCOP Administration to Normal Subjects. Journal of Clinical Pharmacology, 50(9), 1035-1044.
- Renner, U. D., Oertel, R., & Kirch, W. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring, 27(5), 655-665.
- Oracle, D. (2025, August 21). Why is urine (urine)
- Putcha, L., et al. (2011). Dose Escalation Pharmacokinetics of Intranasal Scopolamine Gel Formulation. Journal of Clinical Pharmacology, 51(2), 194-200.
- Wang, Z., et al. (2022). Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats. Journal of Analytical Methods in Chemistry, 2022, 9864135.
- Kentala, E., et al. (1990). beta-Glucuronide and sulfate conjugation of scopolamine and glycopyrrolate. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 28(11), 487-489.
- Alshishani, A., et al. (2022). Rapid LC-MS/MS method for determination of scopolamine in human plasma.
- [This cit
- [This cit
- CHEMM. (2013, January 2).
- Putcha, L., et al. (1989). Pharmacokinetics and Oral Bioavailability of Scopolamine in Normal Subjects. Pharmaceutical Research, 6(6), 481-485.
- An, L. K. (2011). The Bright Side and the Dark Side of Scopolamine (Pharmacology, Toxicology, Pharmacokinetics, and Clinical Use Review). Jurnal Ilmiah Mahasiswa Kedokteran Indonesia, 1(3), 133-140.
- Countrywide Testing. (2020, January 21). Blood & Urine Drug Test Detection Time Frames.
- Labcorp. (n.d.). Blood Drug Test Insights: Detection Windows & Methods.
- [This cit
- [This cit
- [This cit
- RSC Health. (2025, July 6). Differences Between Blood and Urine Drug Tests.
- [This cit
- Ebert, U., et al. (1997). Pharmacokinetics and pharmacodynamics of scopolamine after subcutaneous administration. Journal of Clinical Pharmacology, 37(11), 1026-1035.
- Wang, Z., et al. (2008). A Modified LC/MS/MS Method with Enhanced Sensitivity for the Determination of Scopolamine in Human Plasma. NASA Technical Reports Server.
- Test Smartly Labs. (2024, August 2). Detection Windows: How Far Back Can Lab Drug Tests Go?
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- 2. researchgate.net [researchgate.net]
- 3. journal.unnes.ac.id [journal.unnes.ac.id]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. Pharmacokinetics and pharmacodynamics of scopolamine after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. arcpointlabs.com [arcpointlabs.com]
- 9. labcorp.com [labcorp.com]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. countrywidetesting.com [countrywidetesting.com]
- 12. rschealth.com [rschealth.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. researchgate.net [researchgate.net]
Chromatographic Separation of Scopolamine Glucuronide Isomers: A Method Development Guide
Topic: Technical Comparison: Scopolamine
Executive Summary
In pharmacokinetic profiling and forensic toxicology, distinguishing between the positional isomers of scopolamine glucuronides is critical for accurate metabolic mapping. Scopolamine (hyoscine) undergoes Phase II metabolism to form two primary glucuronide conjugates: the O-
This guide delineates the physicochemical basis for their separation, provides optimized LC-MS/MS protocols, and establishes a self-validating workflow to distinguish these isobaric metabolites.
Physicochemical Basis of Separation
The separation of these isomers relies on the distinct polarity shifts induced by the site of glucuronidation.
-
Scopolamine O-
-D-Glucuronide:-
Site: Primary hydroxyl group on the tropic acid moiety.
-
Nature: Zwitterionic (at acidic pH) or Anionic (at neutral/basic pH).[1] The tertiary amine remains protonatable.
-
Chromatographic Behavior: Significantly more polar than the parent drug, but retains some lipophilic character due to the intact tropane skeleton and aromatic ring.
-
-
Scopolamine N-
-D-Glucuronide:-
Site: Tertiary nitrogen bridgehead.[2]
-
Nature: Permanently Charged Quaternary Ammonium .
-
Chromatographic Behavior: Exhibits extreme polarity and ionic character. On standard C18 phases, it elutes near the void volume due to lack of retention, often requiring ion-pairing agents or HILIC modes for adequate retention.
-
Predicted Elution Order (Reverse Phase C18)
| Compound | Polarity | Charge State (pH 3.[1][2]0) | Relative Retention (k') |
| Scopolamine N-Glucuronide | Ultra-High | +1 (Permanent) | |
| Scopolamine O-Glucuronide | High | +1 (Protonated Amine) | |
| Scopolamine (Parent) | Moderate | +1 (Protonated Amine) |
Experimental Protocols
Protocol A: Reverse Phase LC-MS/MS (Standard Screening)
This protocol is optimized for general metabolite profiling.[1][2] Note that the N-glucuronide may elute very early.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (maintains acidic pH to protonate O-glucuronide, improving peak shape).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Temperature: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 2% | Initial Hold (Trapping polar N-gluc) |
| 1.5 | 2% | Isocratic Hold |
| 8.0 | 40% | Linear Ramp |
| 8.1 | 95% | Wash |
| 10.0 | 95% | Wash |
| 10.1 | 2% | Re-equilibration |[1][2]
Protocol B: HILIC LC-MS/MS (Isomer Resolution)
Recommended for definitive confirmation. Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention for the quaternary N-glucuronide, reversing the elution order and separating it from matrix interferences.[1][2]
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Gradient: 95% B to 60% B over 10 minutes.
-
Elution Order: Parent (First)
O-Glucuronide N-Glucuronide (Last).[1]
Mass Spectrometry Differentiation Strategy
Since both isomers are isobaric (
| Analyte | Precursor Ion ( | Primary Fragment ( | Mechanism |
| O-Glucuronide | 480.2 | 304.2 | Neutral loss of 176 Da (Glucuronic Acid).[1][2] Facile cleavage of ether bond. |
| N-Glucuronide | 480.2 | 304.2 / 138.1 | Loss of 176 Da is possible but often requires higher collision energy (CE).[1][2] Look for characteristic tropane ring fragments. |
Diagnostic Test:
-
In-Source Fragmentation: N-glucuronides are thermally labile in the source.[1] Increasing the desolvation temperature often degrades the N-glucuronide signal significantly more than the O-glucuronide.
Visualization of Separation Logic
The following diagram illustrates the decision tree for selecting the correct chromatographic mode based on the target metabolite.
Caption: Decision matrix for chromatographic mode selection. HILIC is recommended for reliable quantification of the quaternary N-glucuronide.
References
-
Renner, U. D., Oertel, R., & Kirch, W. (2005).[1] Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring, 27(5), 655-665.[1] Link
-
Santa Cruz Biotechnology. (n.d.).[1] Scopolamine
-D-Glucuronide Product Data Sheet. SCBT. Link[1] -
Kemp, D. C., Fan, P. W., & Liao, J. C. (2002).[1] Differentiating isomeric deprotonated glucuronide drug metabolites via ion/molecule reactions in tandem mass spectrometry. Analytical Chemistry. (Contextual grounding on N- vs O-glucuronide separation principles). Link
-
Trontelj, J., et al. (2007).[1][5] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: Scopolamine beta-D-Glucuronide
Executive Summary & Molecule Profile
Objective: To provide an authoritative, self-validating protocol for the disposal of Scopolamine beta-D-Glucuronide (CAS: 17660-02-5).
As researchers, we often handle metabolites that occupy a regulatory grey area. Scopolamine beta-D-Glucuronide is the Phase II metabolite of Scopolamine, a potent tropane alkaloid. While the addition of the glucuronic acid moiety significantly increases water solubility and facilitates renal excretion in biological systems, laboratory safety protocols must treat the core tropane structure as a high-toxicity hazard.
Key Chemical Differentiation:
-
Parent (Scopolamine): Lipophilic, crosses blood-brain barrier easily.[1]
-
Metabolite (Glucuronide): Highly polar, hydrophilic.
-
Implication: Unlike the parent compound, this metabolite is readily soluble in water, which alters spill cleanup procedures but does not negate the requirement for thermal destruction to prevent environmental re-transformation or toxicity.
Hazard Identification & Waste Characterization
Before disposal, you must classify the waste stream.[2] While Scopolamine is not explicitly "P-listed" (acutely hazardous) under US EPA RCRA regulations (40 CFR 261.33), it exhibits extreme toxicity (H300/H310/H330).
The Scientist’s Rule of Thumb: In the absence of specific toxicological data for a metabolite, assume the toxicity profile of the parent compound.
| Property | Scopolamine | Disposal Implication |
| Physical State | Solid (Powder) or Solution (in MeOH/Water) | Determines waste stream (Solid vs. Liquid).[1] |
| Solubility | High (Water/Methanol) | Do not dispose of down drain.[1] High mobility in water tables. |
| RCRA Status | Non-Listed (Likely Toxic Characteristic) | Must go to High-Temp Incineration. |
| Stability | Hygroscopic | Store in desiccated, sealed secondary containment until disposal. |
Operational Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Solids)
Applicability: Expired standards, weighing boats, contaminated gloves, and dry spill residues.
-
Segregation: Do not mix with general trash or biohazard (red bag) waste unless infectious agents are also present.
-
Primary Containment: Place the substance or contaminated item into a clear, sealable polyethylene bag (4 mil thickness minimum).[1]
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) drum or a dedicated "Solid Toxic" waste pail.[1]
-
Final Disposition: Transfer to EHS for High-Temperature Incineration .
Protocol B: Liquid Waste (HPLC Effluents & Stock Solutions)
Applicability: Mobile phases (Acetonitrile/Methanol/Water) containing the metabolite.
Critical Note: Most HPLC waste is classified as Ignitable (D001) due to the organic solvent content.
-
Stream Selection: Use the "Flammable/Organic Solvent" waste stream.
-
Collection: Collect effluent in a dedicated Safety Can (e.g., Justrite) or a coated glass bottle with a vented cap to prevent pressure buildup.[1]
-
Compatibility Check: Ensure no oxidizers (e.g., nitric acid) are present in the same container.
-
Labeling:
-
Constituents: List all solvents (e.g., "Acetonitrile 50%, Water 50%") AND explicitly list "Trace Scopolamine beta-D-Glucuronide."
-
Hazard Check: Flammable, Toxic.
-
-
Final Disposition: Fuel blending or Incineration.
Protocol C: Decontamination & Spill Response
Because this molecule is a glucuronide, it is water-soluble. Standard organic spill kits may need modification.
-
PPE: Double nitrile gloves, lab coat, and N95/P100 respirator (if powder is aerosolized).
-
Containment: Cover spill with an absorbent pad.
-
Solubilization:
-
Unlike the parent alkaloid which might require alcohol, the glucuronide can be cleaned with water followed by a methanol wipe .
-
Wet the pad slightly with water to dissolve and absorb the solid.
-
-
Cleanup: Wipe the area 3 times.
-
Pass 1: Water-dampened absorbent.
-
Pass 2: Methanol-dampened absorbent (to ensure no organic residue remains).
-
Pass 3: Dry absorbent.
-
-
Disposal: Treat all cleanup materials as Solid Toxic Waste (Protocol A).
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of Scopolamine beta-D-Glucuronide, ensuring compliance and safety.
Figure 1: Decision matrix for segregating Scopolamine beta-D-Glucuronide waste streams. Note that incineration is the mandatory endpoint for all streams to ensure destruction of the tropane ring.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][6] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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- 3. Scopolamine β-D-Glucuronide | CAS 17660-02-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Scopolamine β-D-Glucuronide | CymitQuimica [cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. leegov.com [leegov.com]
A Guide to Personal Protective Equipment for Handling Scopolamine β-D-Glucuronide
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling Scopolamine β-D-Glucuronide. As a metabolite of Scopolamine, a potent anticholinergic agent, this compound requires meticulous handling protocols to ensure personnel safety and prevent occupational exposure.[1][2] This guide moves beyond a simple checklist, delving into the rationale behind each safety measure, grounded in the principles of industrial hygiene and potent compound management.
Hazard Assessment: Understanding the Risk
Scopolamine itself is classified as highly toxic and can be fatal if swallowed, inhaled, or comes into contact with the skin.[3][4] Symptoms of exposure can range from dry mouth and drowsiness to more severe central nervous system effects like confusion, hallucinations, and delirium.[5][6][7][8][9] While Scopolamine β-D-Glucuronide is a metabolite, and specific toxicity data may be limited, the precautionary principle demands that it be handled with a level of caution commensurate with the parent compound. The primary routes of occupational exposure for a powdered substance like this are inhalation of airborne particles and dermal absorption through skin contact.[10]
A thorough, task-specific risk assessment is the mandatory first step before any handling activities commence.[11][12] This assessment should identify all potential exposure scenarios, from weighing and transfer to dissolution and disposal.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends entirely on the preceding layers of control, which are designed to contain the hazard at its source. Relying solely on PPE is an inadequate safety strategy.[13][14]
Caption: The Hierarchy of Controls for handling potent compounds.
Engineering Controls: The First Line of Defense
The primary goal is to physically separate the operator from the compound.[14] For a potent powder like Scopolamine β-D-Glucuronide, open bench handling is strictly prohibited.[15]
-
Primary Containment: All handling of the solid compound must occur within a containment device.
-
Barrier Isolators (Glove Boxes): The highest level of protection, ideal for weighing and aliquoting. These systems are fully enclosed and operate under negative pressure.[15]
-
Vented Laminar Flow Hoods or Biological Safety Cabinets: Must be certified and appropriate for chemical handling.
-
Chemical Fume Hoods: A standard chemical fume hood with verified, adequate airflow is the minimum requirement for handling solutions.
-
-
Facility Design: The laboratory should be designed with single-pass air and operate at a negative pressure relative to adjacent areas to prevent airborne particles from escaping.[13][15]
Administrative Controls: Safe Work Practices
These are the procedures and policies that minimize exposure risk.
-
Standard Operating Procedures (SOPs): Detailed, written protocols for every step, including handling, storage, spill cleanup, and disposal, must be in place and followed.
-
Training: All personnel must be thoroughly trained on the specific hazards of the compound, the proper use of engineering controls, the correct donning and doffing of PPE, and emergency procedures.[13][16]
-
Restricted Access: The area where the compound is handled should be clearly marked and access restricted to trained and authorized personnel only.
Personal Protective Equipment (PPE) Protocol
PPE should be regarded as a secondary, complementary control measure.[13] The selection of PPE is dictated by the specific task and the potential for exposure. All PPE must be donned before entering the designated handling area and doffed in a way that prevents cross-contamination before exiting.
Recommended PPE for Handling Scopolamine β-D-Glucuronide
| Task / Scale | Respiratory Protection | Hand Protection | Body Protection | Eye & Face Protection |
| Handling Powder (e.g., weighing, aliquoting) inside an engineering control | Full-face or half-mask air-purifying respirator (APR) with P100/HEPA cartridges.[17] A Powered Air-Purifying Respirator (PAPR) is strongly recommended for higher-risk or longer-duration tasks. | Double nitrile gloves. Outer gloves should have extended cuffs and be taped to the lab coat sleeve. | Disposable, solid-front lab coat or coveralls with tight-fitting elastic cuffs.[11][16] | Chemical splash goggles and a full-face shield if using a half-mask respirator.[11] |
| Handling Dilute Solutions inside a fume hood | A half-mask APR with P100/HEPA and organic vapor cartridges is recommended as a precaution. | Double nitrile gloves. | Disposable, solid-front lab coat. | Chemical splash goggles.[11] |
| Spill Cleanup | Full-face APR with P100/HEPA and organic vapor cartridges or PAPR. | Heavy-duty chemical-resistant outer gloves (e.g., butyl rubber) over inner nitrile gloves. | Disposable chemical-resistant coveralls or suit. Disposable shoe covers. | Chemical splash goggles and a full-face shield. |
Step-by-Step PPE Protocol (Donning & Doffing)
-
Pre-Donning: Inspect all PPE for damage (rips, cracks, defects).
-
Donning Sequence:
-
Don inner nitrile gloves.
-
Don disposable lab coat or coveralls, ensuring full coverage.
-
Don respiratory protection and perform a user seal check.
-
Don eye and face protection.
-
Don outer nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat. Tape the junction if necessary.
-
-
Doffing Sequence (to prevent cross-contamination):
-
Wipe down outer gloves with a suitable decontaminating solution.
-
Remove outer gloves by peeling them off without touching the outside surface with bare skin.
-
Remove face shield and goggles from the back.
-
Remove lab coat or coveralls by rolling it down and away from the body, containing the contaminated exterior.
-
Remove inner gloves.
-
Exit the immediate handling area.
-
Remove respiratory protection as the final step.
-
Wash hands thoroughly with soap and water.
-
Operational Plans: Handling and Disposal
Weighing and Handling the Solid Compound
-
Preparation: Assemble all necessary equipment (spatulas, weigh paper, containers) inside the designated engineering control (e.g., isolator or fume hood) before introducing the compound.
-
Weighing: Use a dedicated spatula. Handle the container and spatula slowly and deliberately to avoid generating airborne dust.
-
Dissolution: If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing. Cap and seal the container before removing it from the primary engineering control.
-
Decontamination: All tools and surfaces inside the containment area must be decontaminated after use.
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent wider contamination.
Sources
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- 2. Scopolamine β-D-Glucuronide | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
